molecular formula C11H17N3O4 B3270659 N4,N4-dimethyl-2'-deoxycytidine CAS No. 53213-03-9

N4,N4-dimethyl-2'-deoxycytidine

Cat. No.: B3270659
CAS No.: 53213-03-9
M. Wt: 255.27 g/mol
InChI Key: YCCNEMUWMUKEGM-QXFUBDJGSA-N
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Description

N4,N4-dimethyl-2'-deoxycytidine is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3/t7-,8+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCNEMUWMUKEGM-QXFUBDJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: N4,N4-dimethylcytidine (m4,4C) in Ribosomal RNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of N4,N4-dimethylcytidine (m4,4C) within the context of ribosomal RNA (rRNA).

Critical Nomenclature Correction: The prompt specified N4,N4-dimethyl-2'-deoxycytidine. It is scientifically imperative to distinguish that 2'-deoxycytidine is a DNA nucleoside. Ribosomal RNA (rRNA) is composed of ribonucleosides (containing a 2'-hydroxyl group). Consequently, the biologically relevant modification in rRNA is N4,N4-dimethylcytidine (m4,4C) . The deoxy analog (d-m4,4C) is primarily utilized in synthetic biology and X-ray crystallography to mimic the steric properties of the RNA modification without the lability of the RNA backbone.

This document focuses on the endogenous role of the ribonucleoside m4,4C in ribosome biogenesis, translational fidelity, and hyperthermophilic adaptation, while referencing the synthetic utility of the deoxy-analog where appropriate.

Part 1: Structural & Chemical Basis[1][2]

Chemical Distinction: Ribo- vs. Deoxy-

The presence of the 2'-hydroxyl (2'-OH) group in rRNA is the fundamental differentiator between the requested deoxy molecule and the biological ribo effector.

FeatureN4,N4-dimethylcytidine (m4,4C)This compound (d-m4,4C)
Backbone Sugar Ribose (contains 2'-OH)Deoxyribose (lacks 2'-OH)
Biological Context Endogenous rRNA modification (Helix 31)Synthetic DNA, Restriction-Modification systems
Structural Role C3'-endo pucker (A-form helix preference)C2'-endo pucker (B-form helix preference)
Function Steric modulation of decoding centerCrystallographic analog / Polymerase probe
Steric Modulation and Base Pairing

The dimethylation of the N4-amine of cytidine has a profound structural impact.

  • Loss of Hydrogen Bonding: The N4 position is normally a hydrogen bond donor in Watson-Crick G-C pairing. Methylation removes these protons, preventing standard base pairing.

  • Steric Hindrance: The bulky methyl groups create steric clashes that force the base to "flip out" of the helical stack or adopt specific conformations (syn/anti modulation).

  • Hydrophobicity: The addition of two methyl groups increases the local hydrophobicity, stabilizing interactions with ribosomal proteins or stabilizing the tertiary structure of rRNA in extreme environments (e.g., hyperthermophiles).

Part 2: Biological Function in rRNA[1]

Recent high-resolution Cryo-EM and LC-MS/MS studies have identified m4,4C as a critical determinant of ribosome stability, particularly in Archaea, with functional analogs in Bacteria.

Helix 31 Conservation (Archaea)

In hyperthermophilic archaea like Thermococcus kodakarensis, m4,4C is found at position C918 in Helix 31 (H31) of the 16S rRNA.[1][2][3]

  • Mechanism: H31 forms a "bridge" between the head and body of the Small Subunit (SSU). The m4,4C modification stabilizes this loop, preventing thermal denaturation at temperatures >80°C.

  • Causality: Deletion of the methyltransferase responsible (TK2045) results in a thermosensitive phenotype, confirming m4,4C's role in structural integrity under stress.

The Bacterial Analog: m4Cm

In E. coli 16S rRNA, the equivalent functional residue is N4,2'-O-dimethylcytidine (m4Cm) at position C1402.[2][4][5] While chemically distinct (one methyl on base, one on ribose), it serves a similar role in the Decoding Center .

  • P-Site Interaction: The modified cytidine interacts directly with the P-site codon of mRNA.[5][6]

  • Fidelity: Loss of the N4-methyl group increases non-AUG initiation and decreases stop codon read-through, indicating its role in enforcing strict codon-anticodon pairing.

Biosynthetic Pathway

The formation of m4,4C is a post-transcriptional event catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.

Biosynthesis Cyt Cytidine (in rRNA) m4C N4-methylcytidine (m4C) Cyt->m4C Methylation 1 SAM1 SAM (Cofactor) Enz1 rRNA Methyltransferase (e.g., METTL15 / RsmH) SAM1->Enz1 m44C N4,N4-dimethylcytidine (m4,4C) m4C->m44C Methylation 2 SAM2 SAM (Cofactor) Enz2 m4,4C Synthase (e.g., TK2045) SAM2->Enz2 Enz1->m4C Enz2->m44C

Figure 1: Stepwise methylation pathway for the generation of N4,N4-dimethylcytidine in ribosomal RNA.

Part 3: Analytical Methodologies

As an Application Scientist, establishing robust detection methods is paramount. m4,4C presents unique challenges due to its chemical stability and resistance to traditional deamination techniques.

Protocol: LC-MS/MS Detection of m4,4C

This is the "Gold Standard" for unambiguous identification.

Reagents:

  • Nuclease P1 (Sigma)

  • Snake Venom Phosphodiesterase (SVPD)

  • Alkaline Phosphatase (CIAP)

  • LC-MS Grade Acetonitrile/Water

Workflow:

  • rRNA Isolation: Purify 16S/18S rRNA using sucrose gradient ultracentrifugation to ensure no tRNA contamination (tRNA is heavily modified and will skew results).

  • Hydrolysis:

    • Incubate 1-5 µg rRNA with Nuclease P1 (1 U) in 20 mM NH4OAc (pH 5.3) at 42°C for 2 hours.

    • Add NH4HCO3 (to pH 8.0), SVPD, and CIAP. Incubate 2 hours at 37°C.

    • Validation Step: Spike with a stable isotope-labeled internal standard (e.g., 13C-Cytidine) to quantify digestion efficiency.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase A: 0.1% Formic Acid in H2O.

    • Mobile Phase B: 0.1% Formic Acid in MeCN.

  • MS/MS Detection:

    • Target the specific mass transition for m4,4C.

    • Precursor Ion (

      
      ): 272.1 m/z 
      
    • Product Ion (Base): 140.1 m/z (dimethylcytosine base loss).

Bisulfite Sequencing Resistance (Negative Selection)

Unlike 5-methylcytidine (m5C), which resists bisulfite conversion, and unmodified Cytidine, which converts to Uridine, m4,4C is largely resistant to bisulfite deamination but does not behave identically to m5C in all library preps.

  • Note: Standard bisulfite pipelines may misidentify m4,4C as m5C. Orthogonal validation via LC-MS is required.

Synthetic Applications of the Deoxy-Analog

The user's queried molecule, This compound , is synthesized via phosphoramidite chemistry for use in:

  • Crystallography: To capture ribosome-ligand interactions where the 2'-OH might interfere or where DNA-RNA hybrid helices are being studied.

  • Polymerase Probing: To test the steric fidelity of high-fidelity DNA polymerases (the bulky dimethyl group acts as a checkpoint).

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Isolate Isolate 16S/18S rRNA (Sucrose Gradient) Digest Enzymatic Hydrolysis (Nuc P1 + CIAP + SVPD) Isolate->Digest Filter 10kDa MWCO Filtration Digest->Filter LC UHPLC Separation (C18 Column) Filter->LC MS QqQ Mass Spec (MRM Mode) LC->MS Data Quantification vs. Internal Standard MS->Data

Figure 2: Analytical workflow for the isolation and quantification of m4,4C from ribosomal RNA.

References

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Source: Proceedings of the National Academy of Sciences (PNAS), 2024. Context: Identification of m4,4C at C918 in Thermococcus kodakarensis and characterization of the synthase TK2045.[1] URL:[Link]

  • Probing the stabilizing effects of modified nucleotides in the bacterial decoding region of 16S ribosomal RNA. Source: Nucleic Acids Research, 2013. Context: Analysis of the related N4,2'-O-dimethylcytidine (m4Cm) in bacterial decoding centers.[2][4][7] URL:[Link]

  • METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA. Source: Nucleic Acids Research, 2019. Context: Characterization of the mammalian mitochondrial homolog and the N4-methylation machinery.[5][6] URL:[Link]

  • Synthesis and solution conformation studies of the modified nucleoside N4, 2′-O-dimethylcytidine (m4Cm) and its analogues. Source: Journal of Organic Chemistry (via PMC). Context: Synthetic protocols for N4-methylated cytidine analogs, relevant for the deoxy/ribo distinction. URL:[Link]

Sources

N4,N4-Dimethyl-2'-Deoxycytidine: A Synthetic Epigenetic Probe

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N4,N4-dimethyl-2'-deoxycytidine (m4,4dC) .

Editorial Note: While N4,N4-dimethylcytidine (m4,4C) is a confirmed epitranscriptomic mark in archaeal rRNA (enhancing hyperthermophily) and viral RNA, its 2'-deoxy DNA counterpart (m4,4dC ) is primarily characterized as a synthetic epigenetic probe and a nucleoside analog used to interrogate DNA repair mechanisms (e.g., AlkB family) and polymerase fidelity. This guide addresses m4,4dC in the context of "Synthetic Epigenetics"—the use of chemically modified bases to map the steric and hydrogen-bonding limits of genetic information processing.

Technical Guide & Experimental Protocols

Part 1: Executive Summary & Chemical Logic

This compound (m4,4dC) is a non-canonical pyrimidine nucleoside where the exocyclic amino group at position 4 of the cytosine ring is fully methylated. Unlike its mono-methylated cousin (N4-methyl-dC or 4mC), which retains one proton for hydrogen bonding, m4,4dC completely lacks hydrogen bond donors at the Watson-Crick interface.

The "Hydrogen Bond Blockade"

The defining feature of m4,4dC is the steric and electrostatic blockade of base pairing.

  • Canonical dC: Donates H-bonds via N4-H to O6 of Guanine.

  • Epigenetic 4mC: Retains one N4-H; can still pair with G (though with altered stability).

  • Synthetic m4,4dC: The two methyl groups replace both hydrogens. This abolishes the capacity to base-pair with Guanine via the standard Watson-Crick geometry, forcing the DNA helix into local distortion, wobble pairing, or single-stranded character.

Key Applications:

  • Substrate for Oxidative Demethylases: Used to characterize the catalytic mechanism of AlkB and TET family enzymes (repair/erasure).

  • Polymerase Checkpoint Probe: Tests the fidelity and "tightness" of DNA polymerase active sites.

  • Structural Disruptor: Induces local melting to study helicase or primase activity.

Part 2: Structural Biology & Mechanism

Steric Impact on the Major Groove

The addition of two methyl groups at N4 creates a bulky hydrophobic patch in the major groove. This has two consequences:

  • Disruption of Hydration Spine: The methyl groups displace the ordered water molecules typically found in the major groove, altering protein-DNA recognition.

  • Altered pKa: The electron-donating effect of the two methyl groups increases the basicity of the N3 position, potentially favoring protonation under physiological conditions.

Visualization of Base Pairing Blockade

The following diagram illustrates the structural conflict introduced by m4,4dC compared to canonical dC.

BasePairing cluster_canonical Canonical Watson-Crick (dC:dG) cluster_m44 m4,4dC Interaction (Blocked) dC dC (N4-H2) dG dG (O6) dC->dG H-Bond (Strong) N4-H ... O6 m44dC m4,4dC (N4-Me2) dG_blocked dG m44dC->dG_blocked Steric Clash Me ... O6 Note1 Result: Helix Destabilization & Polymerase Stalling

Caption: Comparison of canonical dC:dG pairing vs. m4,4dC:dG interaction. The dimethylation at N4 eliminates the H-bond donor, causing steric repulsion with Guanine.

Part 3: Detection Technologies

Since m4,4dC is often present at trace levels (in synthetic contexts) or as a damage product, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is the gold standard for validation.

LC-MS/MS Workflow

The detection relies on the unique mass shift (+28.03 Da relative to dC).

Target Transitions (Positive ESI Mode):

  • Precursor Ion (M+H)+: m/z ~256.1 (Deoxycytidine is 228.1; +28 for 2x Methyl).

  • Product Ion (Base+H)+: m/z ~140.1 (Cytosine is 112.1; +28 for 2x Methyl).

  • Neutral Loss: -116 Da (Deoxyribose).

Quantitative Comparison Table:

NucleosideFormulaPrecursor (m/z)Product (m/z)Retention Time (Rel)*
dC C9H13N3O4228.1112.11.00 (Reference)
5mC C10H15N3O4242.1126.11.25
4mC C10H15N3O4242.1126.11.30
m4,4dC C11H17N3O4256.1 140.1 1.45 (More Hydrophobic)

*Retention times vary by column (C18 recommended) but m4,4dC generally elutes later due to increased hydrophobicity.

Nanopore Sequencing Signature

In Nanopore sequencing (e.g., Oxford Nanopore), m4,4dC generates a distinct "current blockade" signal. Because the base is bulkier and cannot H-bond, it often appears as a "skip" or a high-noise event, distinct from the cleaner signal of 5mC.

Part 4: Experimental Protocols

Protocol A: Enzymatic Digestion for LC-MS/MS

Objective: Isolate nucleosides from synthetic oligos or genomic DNA for mass spec analysis.

Reagents:

  • Nucleolytic Mix (Nuclease P1, Phosphodiesterase I, Benzonase).

  • Alkaline Phosphatase (CIP or SAP).

  • Buffer: 10 mM Ammonium Acetate (pH 5.3) + ZnCl2 (cofactor).

Step-by-Step:

  • Denaturation: Heat 1-5 µg of DNA at 95°C for 5 mins; snap cool on ice.

  • Digestion Phase 1: Add 1 U Nuclease P1 in 20 µL Ammonium Acetate buffer. Incubate at 42°C for 2 hours.

    • Causality: P1 cleaves ssDNA into dNMPs. Heat denaturation ensures P1 access to GC-rich regions.

  • Digestion Phase 2: Add 1 U Alkaline Phosphatase. Incubate at 37°C for 1 hour.

    • Causality: Dephosphorylates dNMPs into nucleosides (required for efficient ESI ionization).

  • Filtration: Pass through a 3 kDa MWCO filter to remove enzymes.

    • Self-Validation: Analyze flow-through. Retentate should contain enzymes; flow-through contains nucleosides.

  • Analysis: Inject 5 µL into UHPLC-MS/MS (Agilent 6400 or Thermo Altis).

Protocol B: Probing AlkB Repair Activity

Objective: Test if a specific demethylase can repair m4,4dC back to dC or 4mC.

Workflow Diagram:

AlkB_Assay Start Substrate: m4,4dC-Oligonucleotide Reaction Incubate with AlkB/Tet + Fe(II), α-KG, Ascorbate Start->Reaction 37°C, 30-60 min Quench Quench (EDTA/Heat) Reaction->Quench Analysis LC-MS/MS or Restriction Digest Quench->Analysis Outcome1 Product: 4mC (Single Demethylation) Analysis->Outcome1 Partial Activity Outcome2 Product: dC (Full Repair) Analysis->Outcome2 Full Activity

Caption: In vitro assay to determine if oxidative demethylases (AlkB/Tet) can process the dimethylated substrate.

Methodology:

  • Substrate Prep: Synthesize a 15-mer oligo containing a central m4,4dC (using phosphoramidites).

  • Reaction Mix: 50 mM HEPES (pH 7.0), 75 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbate, 5 µM Enzyme.

  • Incubation: 37°C for defined timepoints (0, 15, 30, 60 min).

  • Validation: Digest to nucleosides (Protocol A) and monitor the disappearance of m/z 256.1 and appearance of m/z 242.1 (4mC) or 228.1 (dC).

Part 5: References & Grounding[1]

  • Discovery in RNA (Biological Context):

    • Title: A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily.[1][2]

    • Source: PNAS (2024).

    • Context: Confirms m4,4C as a natural RNA mark in Thermococcus kodakarensis, providing the biological precedent for this modification.

    • URL:[Link]

  • Synthetic & Repair Context (DNA):

    • Title: An Investigation of AlkB-Family DNA Repair Enzymes and Their Interaction with Synthetic, Modified Oligonucleotides.[3]

    • Source: University of Rhode Island (Dissertation).

    • Context: Details the use of N4,N4-dimethylcytosine as a "dimethyl adduct" to study repair enzyme specificity and synthesis workflows.

    • URL:[Link]

  • Detection Methodology:

    • Title: Specific method for the determination of genomic DNA methylation by liquid chromatography-electrospray ionization tandem mass spectrometry.

    • Source: Analytical Chemistry (via PubMed).

    • Context: Establishes the baseline LC-MS/MS protocols for separating methylated deoxycytidines.

    • URL:[Link]

  • Viral Epitranscriptomics:

    • Title: Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA.[1]

    • Source: Nucleic Acids Research.[1]

    • Context: Discusses m4,4C in ZIKV/HCV RNA and its structural impact, which informs the DNA analog's properties.

    • URL:[Link]

Sources

The Unseen Influence: A Technical Guide to the Biological Significance of N4,N4-dimethylcytidine (m4C)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N4,N4-dimethylcytidine (m4C) is a post-transcriptional RNA modification that has long remained in the shadow of more extensively studied epigenetic and epitranscriptomic marks. However, recent advancements in analytical technologies have begun to unveil its critical role in a diverse array of biological processes. This in-depth technical guide provides a comprehensive overview of the current understanding of m4C, from the molecular machinery that governs its placement and potential removal to its profound impact on RNA structure, function, and cellular homeostasis. We will delve into the intricate mechanisms by which m4C influences gene expression, its emerging links to human diseases, including mitochondrial disorders, cancer, and viral infections, and provide detailed, field-proven methodologies for its detection and analysis. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the untapped therapeutic potential of targeting the m4C epitranscriptome.

Introduction: The Expanding World of Epitranscriptomics

The central dogma of molecular biology, while foundational, is elegantly embellished by a vast and dynamic layer of regulation: the epitranscriptome. Chemical modifications to RNA molecules, now numbering over 170, play a pivotal role in fine-tuning gene expression at the post-transcriptional level. Among these, N4,N4-dimethylcytidine (m4C), the dimethylated form of cytidine at the N4 position, is emerging as a significant player with diverse biological functions.[1][2] This guide will provide a comprehensive exploration of the biological significance of m4C, with a focus on the underlying molecular mechanisms and the technical approaches to study this intriguing modification.

The Molecular Machinery of m4C Modification

The dynamic regulation of m4C is orchestrated by a coordinated interplay of "writer," "reader," and "eraser" proteins. While our understanding of the complete m4C regulatory network is still evolving, significant progress has been made in identifying the key enzymatic players.

The "Writers": m4C Methyltransferases

The deposition of m4C is catalyzed by a specific class of S-adenosyl methionine (SAM)-dependent methyltransferases.

  • METTL15 in Eukaryotes: In human cells, the primary enzyme responsible for m4C installation in mitochondrial RNA is METTL15 (Methyltransferase-like 15).[3][4] METTL15 is a nuclear-encoded protein that localizes to the mitochondria and specifically catalyzes the formation of m4C at position 839 of the 12S mitochondrial ribosomal RNA (rRNA).[3][4][5] This modification is crucial for the proper assembly and function of the mitochondrial ribosome (mitoribosome).[3][5] Structural studies have revealed that METTL15 consists of a methyltransferase domain and a scaffold-like domain, which work in concert to recognize and bind its RNA substrate.[1][3] The recruitment of METTL15 to the mitoribosome is facilitated by the ribosome-binding factor hsRBFA.[1][3]

  • RsmH/RsmI in Prokaryotes: In bacteria, the enzymes responsible for N4-methylation of cytidine in rRNA are RsmH and RsmI. RsmH can catalyze the dimethylation of cytidine to form m4C.[2] This modification in bacterial ribosomes is also located in functionally important regions, suggesting a conserved role in translation.

  • Archaeal m4C Synthase: In hyperthermophilic archaea, a unique family of RNA methyltransferases containing a Rossman-fold is responsible for generating m4C in the 16S rRNA. This modification is critical for ribosome stability and function at extreme temperatures, highlighting the role of m4C in adaptation to environmental stress.[6][7][8]

Diagram: The "Writer" Machinery of m4C Modification

m4C_Writers cluster_eukaryotes Eukaryotic Mitochondria cluster_prokaryotes Prokaryotes METTL15 METTL15 mt_SSU Mitochondrial Small Ribosomal Subunit (mt-SSU) METTL15->mt_SSU binds to m4C_12S m4C on 12S rRNA METTL15->m4C_12S catalyzes hsRBFA hsRBFA hsRBFA->mt_SSU recruits RsmH RsmH/RsmI bacterial_rRNA Bacterial rRNA RsmH->bacterial_rRNA methylates m4C_bacterial m4C bacterial_rRNA->m4C_bacterial

Caption: The enzymatic machinery responsible for m4C deposition.

The "Readers" and "Erasers": An Uncharted Territory

A significant gap in our current understanding of m4C biology is the identification of specific "reader" proteins that recognize and bind to m4C-modified RNA, and "eraser" enzymes that might remove this modification. Unlike the well-characterized reader and eraser families for other RNA modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C), the corresponding machinery for m4C remains elusive. The discovery of such proteins would be a major breakthrough, as it would complete the regulatory circuit of m4C and open new avenues for understanding its functional consequences.

Hypothetical Strategies for Identifying m4C Readers and Erasers:

  • RNA Affinity Chromatography-Mass Spectrometry: This classic approach involves using synthetic RNA baits with and without m4C to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Yeast Three-Hybrid System: This genetic screen can be adapted to identify proteins that bind to a specific RNA sequence containing m4C.

  • In Silico Screening: Computational approaches can be used to screen protein databases for domains that have the potential to bind to m4C based on structural and chemical properties.

  • Biochemical Assays for Demethylase Activity: Cell extracts or purified protein fractions can be screened for the ability to remove the methyl groups from a m4C-labeled RNA substrate.

The Functional Consequences of m4C Modification

The addition of two methyl groups to the N4 position of cytidine has profound effects on its chemical properties, leading to significant alterations in RNA structure and function.

Disruption of Watson-Crick Base Pairing and RNA Destabilization

One of the most well-characterized effects of m4C is its ability to disrupt canonical Watson-Crick base pairing with guanosine.[5] The two methyl groups at the N4 position sterically hinder the formation of hydrogen bonds with guanine, leading to a destabilization of the RNA duplex.[5] This disruption can lead to localized changes in RNA secondary structure, potentially exposing or masking binding sites for RNA-binding proteins or other regulatory molecules.

Diagram: Impact of m4C on Base Pairing

Caption: m4C disrupts the hydrogen bonds in a standard C:G pair.

Regulation of Ribosome Function and Translation

The presence of m4C in rRNA, particularly in functionally critical regions like the decoding center, has significant implications for translation.

  • Mitochondrial Translation: In humans, the absence of m4C at position 839 of the 12S mt-rRNA, due to METTL15 knockout, leads to impaired mitoribosome assembly, reduced mitochondrial protein synthesis, and compromised oxidative phosphorylation.[3][4] This highlights the essential role of m4C in maintaining mitochondrial function.

  • Bacterial and Archaeal Translation: In prokaryotes, m4C modifications in rRNA are also crucial for ribosome stability and translational fidelity. In hyperthermophilic archaea, m4C is essential for maintaining ribosome integrity at high temperatures.[6][7][8]

Potential Roles in Other Cellular Processes

While the best-characterized roles of m4C are in the context of rRNA, its presence in other RNA species and its ability to alter RNA structure suggest broader functions:

  • Gene Expression Regulation: In bacteria, N4-methylcytosine in DNA is known to play a role in epigenetic gene regulation.[2] It is plausible that m4C in mRNA could similarly influence gene expression by affecting mRNA stability, translation efficiency, or splicing.

  • Viral Life Cycle: The presence of m4C has been reported in the RNA of some viruses.[2] This modification could play a role in the viral life cycle, potentially by influencing viral replication, translation, or evasion of the host immune system.

m4C in Human Health and Disease

The critical role of m4C in fundamental cellular processes, particularly mitochondrial function, positions it as a key player in human health and disease.

Mitochondrial Diseases

Given the essential function of METTL15 in mitoribosome biogenesis, it is highly likely that mutations or dysregulation of this enzyme could lead to mitochondrial diseases.[3] The resulting defects in mitochondrial protein synthesis and oxidative phosphorylation could manifest in a wide range of clinical phenotypes, affecting tissues with high energy demands such as the brain, muscle, and heart.

Cancer

While direct evidence for the involvement of m4C in cancer is still emerging, several lines of reasoning suggest a potential role:

  • Mitochondrial Metabolism: Cancer cells often exhibit altered mitochondrial metabolism (the Warburg effect). As m4C is critical for mitochondrial function, its dysregulation could contribute to the metabolic reprogramming of cancer cells.

  • Related Modifications: The related modification N4-acetylcytidine (ac4C), which also occurs at the N4 position of cytidine, has been implicated in various cancers. The writer enzyme for ac4C, NAT10, is often overexpressed in tumors and promotes cancer cell proliferation and survival.

Neurodegenerative Diseases

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9][10] The reliance of neurons on mitochondrial energy production makes them particularly vulnerable to defects in mitoribosome function. Therefore, dysregulation of m4C and METTL15 could be a contributing factor to the pathogenesis of these devastating disorders. While direct links are yet to be firmly established, the investigation of lncRNA ac4C modification in Alzheimer's disease models suggests that cytidine modifications may play a role.[11]

Viral Infections

The discovery of m4C in viral RNA suggests that this modification may be a target for antiviral drug development.[2] Targeting the host or viral enzymes responsible for m4C deposition could inhibit viral replication or enhance the host immune response.

Methodologies for the Study of m4C

The study of m4C has been greatly advanced by the development of sensitive and specific analytical techniques. This section provides an overview and detailed protocols for the key methodologies used to detect, quantify, and map m4C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of m4C.[12][13] This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation by liquid chromatography and detection by mass spectrometry.

Table 1: Comparison of m4C Detection Methods

MethodPrincipleAdvantagesLimitations
LC-MS/MS Separation and mass-based detection of digested nucleosides.Highly accurate and quantitative; can detect a wide range of modifications simultaneously.Requires specialized equipment; does not provide sequence context.
Bisulfite Sequencing Chemical conversion of unmethylated cytosines to uracil.Provides single-base resolution information on the location of m4C.Can be challenging to achieve complete conversion; m4C is partially resistant, complicating quantification.[14]
m4C-RIP-Seq Immunoprecipitation of m4C-containing RNA fragments followed by sequencing.Provides transcriptome-wide mapping of m4C sites.Dependent on the availability of a highly specific antibody; potential for off-target binding.

Experimental Protocol: LC-MS/MS for m4C Quantification

  • RNA Isolation and Purification:

    • Isolate total RNA from cells or tissues using a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating DNA.

    • Purify the RNA using a column-based method or ethanol precipitation.

  • RNA Digestion:

    • To 1-5 µg of purified RNA, add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to digest the RNA into individual nucleosides.

    • Incubate the reaction at 37°C for 2-4 hours.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detect the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for m4C and other nucleosides should be optimized beforehand.

  • Quantification:

    • Generate a standard curve using known concentrations of pure m4C and other nucleoside standards.

    • Quantify the amount of m4C in the sample by comparing its peak area to the standard curve.

    • Normalize the amount of m4C to the amount of a canonical nucleoside (e.g., cytidine or guanosine) to determine the relative abundance of m4C.

Bisulfite Sequencing

Bisulfite sequencing is a powerful technique for identifying the location of m4C at single-base resolution.[14][15] The method is based on the chemical conversion of unmethylated cytosine to uracil by sodium bisulfite, while methylated cytosines are resistant to this conversion. However, it is important to note that m4C is only partially resistant to bisulfite treatment, which can complicate data analysis and quantification.

Experimental Protocol: RNA Bisulfite Sequencing for m4C Mapping

  • RNA Fragmentation and Bisulfite Conversion:

    • Fragment the purified RNA to a suitable size (e.g., 100-200 nucleotides).

    • Treat the fragmented RNA with sodium bisulfite under denaturing conditions. This can be done using a commercial kit or a custom protocol. The reaction is typically carried out at a specific temperature and pH for several hours.

  • cDNA Synthesis and Library Preparation:

    • Reverse transcribe the bisulfite-converted RNA into cDNA using random primers.

    • Synthesize the second strand of cDNA.

    • Prepare a sequencing library from the double-stranded cDNA using a standard library preparation kit for next-generation sequencing.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome or transcriptome.

    • Identify sites of m4C as cytosines that are not converted to thymines in the sequencing reads.

    • Specialized bioinformatic tools are required to account for the partial conversion of m4C and to accurately call m4C sites.

m4C RNA Immunoprecipitation Sequencing (m4C-RIP-Seq)

m4C-RIP-Seq is a technique used to map the transcriptome-wide distribution of m4C.[8][16] This method relies on the use of an antibody that specifically recognizes m4C to enrich for m4C-containing RNA fragments, which are then identified by high-throughput sequencing. The success of this technique is highly dependent on the specificity and affinity of the m4C antibody.

Experimental Protocol: m4C-RIP-Seq

  • Cell Lysis and RNA Fragmentation:

    • Lyse cells in a buffer that preserves RNA-protein interactions.

    • Fragment the RNA to an appropriate size (e.g., 100-500 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with a specific anti-m4C antibody.

    • Add protein A/G magnetic beads to capture the antibody-RNA complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • RNA Elution and Library Preparation:

    • Elute the m4C-containing RNA from the beads.

    • Prepare a sequencing library from the eluted RNA.

  • Sequencing and Data Analysis:

    • Sequence the library and align the reads to a reference genome or transcriptome.

    • Identify peaks of enriched reads, which correspond to regions of m4C modification.

    • Bioinformatic analysis can be used to identify the specific genes and RNA features that are enriched for m4C.

Diagram: Workflow for m4C-RIP-Seq

m4C_RIP_Seq start Start: Cell Lysate fragmentation RNA Fragmentation start->fragmentation immunoprecipitation Immunoprecipitation with anti-m4C antibody fragmentation->immunoprecipitation beads Capture with Protein A/G beads immunoprecipitation->beads washing Washing beads->washing elution RNA Elution washing->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis (Peak Calling) sequencing->analysis end End: m4C Map analysis->end

Caption: A schematic overview of the m4C-RIP-Seq workflow.

Future Perspectives and Conclusion

The study of N4,N4-dimethylcytidine is a rapidly evolving field with immense potential. While significant strides have been made in understanding its fundamental biology, many questions remain unanswered. The identification of m4C reader and eraser proteins is a critical next step that will undoubtedly unlock new layers of regulation. Further investigation into the role of m4C in a broader range of diseases, including cancer and neurodegenerative disorders, is also warranted. The development of more robust and quantitative methods for m4C detection will be essential for these future studies.

References

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  • (PDF) Structural insights into the specific recognition of mitochondrial ribosome-binding factor hsRBFA and 12 S rRNA by methyltransferase METTL15. (n.d.). ResearchGate. [Link]

  • N4-methylcytidine (m4C). (n.d.). Modomics - A Database of RNA Modifications. [Link]

  • Mettl15 promotes the maturation of mitochondrial ribosomes and facilitates cell lactylation by regulating the posttranslation of 12S rRNA. (2024). Research Communities. [Link]

  • N4,N4-dimethylcytidine (m4,4C). (n.d.). Modomics - A Database of RNA Modifications. [Link]

  • Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. (2020). Nucleic Acids Research. [Link]

  • StructRMDB: A database of RNA modification sites that affect RNA secondary structure. (n.d.). Oxford Academic. [Link]

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  • Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. (2021). PMC. [Link]

  • Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines. (2023). PMC. [Link]

  • RNA Modifications Database List. (n.d.). CD Genomics. [Link]

  • METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. (2019). PMC. [Link]

  • A Guide to RNA Bisulfite Sequencing (m5C Sequencing). (n.d.). CD Genomics. [Link]

  • 1 Characterization of epitranscriptome reader proteins experimentally and in silico. (n.d.). Semantic Scholar. [Link]

  • The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. (2024). University of Cambridge. [Link]

  • Comprehensive Analysis of Long Non-Coding RNAs N4-Acetylcytidine in Alzheimer's Disease Mice Model Using High-Throughput Sequencing. (2022). PubMed. [Link]

  • Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. (2020). PubMed. [Link]

  • Parkinson's disease-associated shifts between DNA methylation and DNA hydroxymethylation in human brain in PD-related genes, including PARK19 (DNAJC6) and PTPRN2 (IA-2β). (n.d.). PMC. [Link]

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  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PMC. [Link]

  • A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PubMed. [Link]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PNAS. [Link]

  • Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA. (2021). PubMed. [Link]

  • Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods. (n.d.). Epigenetics. [Link]

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  • Parkinson's disease-associated shifts between DNA methylation and DNA hydroxymethylation in human brain in PD-related genes, including PARK19 (DNAJC6) and PTPRN2 (IA-2β). (2024). PubMed. [Link]

  • Comparative Analysis of Machine Learning Models for Cancer Diagnosis. (2025). medRxiv. [Link]

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  • Identification and characterization of novel proteins associated with CHD4. (n.d.). ResearchGate. [Link]

  • The bisulfite genomic sequencing protocol. (2013). Scientific Research Publishing. [Link]

  • Homo sapiens - Whole Genome Bisulfite Sequencing. (n.d.). Macrogen. [Link]

  • From aging to Alzheimer's disease: concordant brain DNA methylation changes in late life. (2025). PubMed. [Link]

  • How to Prepare a Library for RIP-Seq: A Comprehensive Guide. (n.d.). CD Genomics. [Link]

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  • Oxidative damage in nucleic acids and Parkinson's disease. (2007). PubMed. [Link]

  • RNA Immunoprecipitation Chip (RIP) Assay. (n.d.). Merck Millipore. [Link]

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Methodological & Application

Application Notes & Protocols: Investigating N4,N4-dimethyl-2'-deoxycytidine for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nucleoside analogs represent a cornerstone of antiviral therapy, effectively targeting viral polymerases to inhibit replication.[1] This class of drugs, which includes molecules like Remdesivir and Molnupiravir, has been pivotal in managing viral diseases ranging from HIV to SARS-CoV-2.[2][3] Within this chemical space, modifications to the cytidine scaffold have yielded numerous potent antiviral agents. This document provides a comprehensive guide for the synthesis, characterization, and systematic evaluation of a lesser-explored analog, N4,N4-dimethyl-2'-deoxycytidine (dm⁴dC), as a potential antiviral candidate. We present a scientific rationale, detailed experimental protocols, and a framework for data interpretation, designed to empower researchers in the field of antiviral drug discovery to explore the therapeutic potential of this compound.

Scientific Rationale and Proposed Mechanism of Action

The fundamental principle behind nucleoside analog antivirals is their ability to act as fraudulent substrates for viral RNA- or DNA-dependent polymerases.[4] Upon entry into a host cell, the nucleoside analog is successively phosphorylated by host cell kinases to its active triphosphate form. This triphosphate moiety can then be incorporated into the nascent viral genome by the viral polymerase. This event typically leads to one of two primary outcomes:

  • Chain Termination: The analog lacks a crucial 3'-hydroxyl group, preventing the addition of the next nucleotide and halting genome elongation.

  • Lethal Mutagenesis: The analog is incorporated but causes mispairing during subsequent replication rounds, leading to an accumulation of mutations that exceeds the virus's error threshold, resulting in a non-viable viral population.[5]

This compound is a modification of 2'-deoxycytidine. The dimethylation at the N4 position of the cytosine base is hypothesized to interfere with proper Watson-Crick base pairing. While it may still be recognized and incorporated by viral polymerases, the bulky dimethylamino group could disrupt the geometry of the polymerase active site or prevent the formation of a stable base pair with guanine during the next round of replication, potentially inducing mutations. Its structural similarity to other N4-modified cytidines, such as N4-hydroxycytidine (the active form of Molnupiravir), suggests it warrants investigation as a viral mutagen.[6][7]

Proposed Metabolic Activation and Antiviral Pathway

The proposed pathway involves intracellular phosphorylation to the active triphosphate form, followed by incorporation into the viral genome by a viral polymerase, leading to replication inhibition.

Mechanism_of_Action cluster_virus Viral Replication Complex dm4dC N4,N4-dimethyl- 2'-deoxycytidine (dm⁴dC) dm4dC_MP dm⁴dC-Monophosphate dm4dC->dm4dC_MP Host Kinase 1 dm4dC_DP dm⁴dC-Diphosphate dm4dC_MP->dm4dC_DP Host Kinase 2 dm4dC_TP dm⁴dC-Triphosphate (Active Form) dm4dC_DP->dm4dC_TP Host Kinase 3 Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) dm4dC_TP->Viral_Polymerase Substrate Competition Nascent_Strand Incorporation into Nascent Viral Genome Viral_Polymerase->Nascent_Strand Viral_Genome Viral Genome Template Viral_Genome->Viral_Polymerase Inhibition Replication Inhibition (Lethal Mutagenesis) Nascent_Strand->Inhibition

Caption: Proposed mechanism of this compound antiviral activity.

Synthesis, Purification, and Characterization Protocol

The synthesis of this compound is not widely reported in commercial catalogs, necessitating a custom synthesis protocol. The following procedure is adapted from established methods for synthesizing N4-modified cytidine analogs.[8][9]

Protocol 2.1: Synthesis of this compound

This protocol involves a two-step process starting from commercially available 2'-deoxycytidine: first, an activation step, followed by nucleophilic substitution with dimethylamine.

Materials:

  • 2'-deoxycytidine

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylamine solution (40% in water or 2M in THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Activation of 2'-deoxycytidine:

    • Dissolve 1.0 equivalent of 2'-deoxycytidine in anhydrous DCM containing 2.0 equivalents of Et₃N and 0.05 equivalents of DMAP.

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (Argon or Nitrogen).

    • Add 1.3 equivalents of TPSCl portion-wise to the solution. Causality: TPSCl acts as an activating agent for the N4-amino group, making it a better leaving group for the subsequent nucleophilic substitution.

    • Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (2x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude activated intermediate.

  • Nucleophilic Substitution with Dimethylamine:

    • Dissolve the crude intermediate from the previous step in a mixture of THF and the dimethylamine solution (e.g., 2:1 v/v).

    • Stir the reaction at room temperature overnight. The progress can be monitored by TLC or LC-MS. Causality: The highly nucleophilic dimethylamine displaces the activated sulfonyl group to form the desired N4,N4-dimethyl product.

    • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • Characterize the final product to confirm its identity and purity using:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

      • HPLC: To determine the purity of the final compound.

Synthesis and Purification Workflow

Synthesis_Workflow start Start: 2'-deoxycytidine step1 Step 1: Activation (TPSCl, Et3N, DMAP in DCM) start->step1 step2 Workup (Wash with NaHCO3, Brine) step1->step2 intermediate Crude Activated Intermediate step2->intermediate step3 Step 2: Substitution (Dimethylamine in THF) intermediate->step3 step4 Purification (Silica Gel Chromatography) step3->step4 step5 Characterization (NMR, HRMS, HPLC) step4->step5 end Final Product: Pure dm⁴dC step5->end In_Vitro_Workflow cluster_antiviral Antiviral Assay cluster_cytotox Cytotoxicity Assay a1 Seed Cells in Multi-well Plates a2 Infect with Virus a1->a2 a3 Treat with dm⁴dC Serial Dilutions a2->a3 a4 Stain and Count Plaques a3->a4 a5 Calculate EC₅₀ a4->a5 si_calc Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) a5->si_calc c1 Seed Cells in 96-well Plates c2 Treat with dm⁴dC Serial Dilutions c1->c2 c3 Add MTS Reagent c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate CC₅₀ c4->c5 c5->si_calc start Pure dm⁴dC Compound start->a1 start->c1 end Promising Lead? si_calc->end

Sources

N4,N4-dimethyl-2'-deoxycytidine in RNA structure and stability studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: N4,N4-dimethylcytidine (m42C) as a Molecular Probe for RNA Structure and Stability Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Post-transcriptional modifications of RNA are critical regulators of gene expression, and understanding their impact on RNA structure and function is paramount. N4,N4-dimethylcytidine (m42C), a synthetically accessible RNA modification, serves as a powerful tool for dissecting RNA biology. Unlike its naturally occurring counterpart, N4-methylcytidine (m4C), which has a minor effect on base-pairing, the dimethylated m42C modification sterically prevents Watson-Crick hydrogen bonding with guanosine.[1][2] This profound disruption of the canonical C:G pair makes m42C an invaluable probe for investigating the structural and functional importance of specific cytidine residues within an RNA molecule. This guide details the synthesis of m42C-modified oligonucleotides and provides comprehensive protocols for their application in studying RNA duplex stability, conformational changes, and RNA-protein interactions.

Introduction: The Role of Modified Nucleosides in RNA Research

The landscape of RNA biology is decorated with over 170 distinct chemical modifications that fine-tune the structure, stability, and function of RNA molecules.[3] These modifications, collectively termed the "epitranscriptome," are crucial for diverse cellular processes, from tRNA and rRNA maturation to the regulation of mRNA translation and stability.[3][4] The advent of mRNA therapeutics, exemplified by the COVID-19 vaccines, has further underscored the importance of modified nucleosides, which are used to enhance stability and evade innate immune responses.[][6][7]

While many natural modifications subtly alter RNA properties, synthetic analogues can be designed to act as deliberate molecular probes. N4,N4-dimethylcytidine (m42C) is one such tool. The addition of two methyl groups to the exocyclic amine at the N4 position of cytidine creates significant steric hindrance, preventing the formation of the canonical three hydrogen bonds with a partner guanosine.[1][2][8] Instead, it forces a distorted, wobble-like conformation with only two hydrogen bonds, leading to a dramatic and predictable destabilization of the RNA duplex.[1][2] This property allows researchers to functionally "knock out" a specific C:G base pair and observe the consequences, providing direct evidence for its role in maintaining structural integrity, mediating protein recognition, or influencing enzymatic processing.

Synthesis and Incorporation of m42C into RNA Oligonucleotides

To utilize m42C as a research tool, it must first be prepared as a phosphoramidite building block for solid-phase RNA synthesis. The synthesis is a multi-step process starting from a protected cytidine precursor.

Workflow for m42C Phosphoramidite Synthesis and RNA Incorporation:

G cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis A 1. Protected Cytidine B 2. Activation of C4 Position (e.g., with TPSCl) A->B C 3. Amination with Dimethylamine B->C D 4. 5'-O-DMTr Protection C->D E 5. 3'-O-Phosphitylation D->E F m42C Phosphoramidite E->F H Coupling Cycle: 1. Detritylation 2. Coupling (m42C) 3. Capping 4. Oxidation F->H Incorporate into RNA G Start: Solid Support G->H I Repeat Cycles for Remaining Nucleotides H->I J Cleavage & Deprotection I->J K Purification (HPLC) J->K L Final m42C-RNA K->L G cluster_0 Stability Analysis cluster_1 Structural Analysis cluster_2 Interaction Analysis A Purified m42C-RNA Oligonucleotide B Anneal with Complementary Strand A->B E Prepare Duplex Sample A->E H Incubate with Binding Protein A->H C UV Thermal Denaturation B->C D Determine Tm and Thermodynamic Parameters C->D F Circular Dichroism Spectroscopy E->F G Compare Spectra to Assess Global Conformation F->G I Electrophoretic Mobility Shift Assay (EMSA) H->I J Quantify Binding Affinity (Kd) I->J

Sources

Application Note: Strategic Fluorescent Labeling and Incorporation of N4,N4-dimethyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in epigenetics, structural biology, and nucleic acid chemistry. It addresses the specific challenge of studying N4,N4-dimethyl-2'-deoxycytidine (d(m4,4C)) , a hyper-modified nucleoside often used to probe enzyme kinetics and base-flipping mechanisms due to its inability to form Watson-Crick hydrogen bonds.[]

Executive Summary & Chemical Logic

The Challenge: Unlike standard cytosine or even 5-methylcytosine (5mC), This compound presents a unique chemical blockade.[] The


-position is fully substituted with two methyl groups, rendering it chemically inert to standard amine-reactive labeling (e.g., NHS-esters) and preventing Watson-Crick hydrogen bonding.[]

The Solution: You cannot "label" the


 position.[2] Instead, fluorescent interrogation of this residue requires a Structural Proxy Strategy . This involves:
  • Solid-Phase Incorporation: Introducing d(m4,4C) via phosphoramidite chemistry at a precise genomic locus.[][2]

  • Orthogonal Labeling: Placing a fluorophore at the C5-position (via a linker) or on an adjacent nucleotide (FRET partner) to report on the conformational changes (base flipping) induced by the dimethyl modification.[2]

This guide details the synthesis, purification, and validation of d(m4,4C)-containing oligonucleotides and the design of FRET probes to utilize this modification as a structural switch.[2]

Strategic Analysis: The "Blocked N4" Problem

To label this molecule effectively, one must understand why standard protocols fail.[][2]

FeatureStandard Cytosine (dC)N4,N4-dimethyl-dC (d(m4,4C))Impact on Labeling
N4 Position Primary Amine (-NH2)Tertiary Amine (-N(CH3)2)Blocked: No reactive hydrogen for conjugation.[][2]
H-Bonding Forms 3 H-bonds with G0 H-bonds (Steric Clash)Base Flipping: Forces the base out of the helix.[][2]
C5 Position AvailableAvailableTarget: Primary site for linker attachment.
Sugar (3'/5') AvailableAvailableTarget: Used for chain extension (phosphoramidite).[2]
Visualization: The Labeling Strategy

The following diagram illustrates the chemical constraints and the correct labeling pathway.

LabelingStrategy Figure 1: The 'Blocked N4' Logic. Direct labeling is impossible; synthesis + orthogonal labeling is required. dC Standard dC (N4-amine available) Attempt Direct N4-Labeling (NHS-Ester) dC->Attempt Works m44C N4,N4-dimethyl-dC (N4-blocked) m44C->Attempt FAILS (No H) Strategy Strategic Incorporation m44C->Strategy Requires Oligo Oligonucleotide Synthesis (Phosphoramidite Method) Strategy->Oligo Labeling Post-Synthetic Labeling (C5-Linker or Terminal Dye) Oligo->Labeling Click/Amine Rxn

Protocol A: Solid-Phase Synthesis of d(m4,4C) Oligonucleotides[1][2]

Since d(m4,4C) is not naturally naturally occurring in high abundance for isolation, it must be chemically synthesized.[2] This protocol describes the incorporation of the d(m4,4C) phosphoramidite .[2]

Materials Required[3][4][5][6][7][8][9][10]
  • d(m4,4C) Phosphoramidite: (Custom synthesis or sourced from specialized vendors like Glen Research or ChemGenes).[2]

    • Note: If synthesizing in-house, convert 2'-deoxyuridine to the 4-triazolyl derivative, then displace with dimethylamine.[]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[][2]

  • Solid Support: CPG or Polystyrene (1 µmol scale).[2]

  • Labeling Reagent (Optional): 5'-Fluorescein Phosphoramidite or C6-Amino-Modifier dT (for internal labeling).[][2]

Step-by-Step Synthesis Workflow
  • Phosphoramidite Dissolution:

    • Dissolve the d(m4,4C) amidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M .

    • Critical: This modified base is more hydrophobic.[][2] Ensure complete dissolution; vortex and keep under Argon.[]

  • Coupling Cycle Modification:

    • The dimethyl group adds steric bulk.[2] Increase the coupling time to 6–10 minutes (standard is 2 min).

    • Use ETT (0.25 M) as the activator to boost coupling efficiency.[2]

  • Oxidation & Capping:

    • Standard Iodine/Water oxidation works.[][2]

    • Note: d(m4,4C) is stable to standard capping (Acetic Anhydride/N-Methylimidazole).[][2]

  • Deprotection (The Critical Step):

    • Condition: Concentrated Ammonium Hydroxide (28-30%) at 55°C for 8-12 hours .

    • Why: The N4-dimethyl group is stable to ammonia.[][2] Unlike N4-acetyl or N4-benzoyl protecting groups on standard C, the dimethyl groups remain on the base (which is the goal).[][2]

    • Avoid: Harsh alkylamines (methylamine) if you have other sensitive labels, though d(m4,4C) itself is robust.[2]

Protocol B: Creating the Fluorescent Reporter (FRET Design)

Because d(m4,4C) induces base flipping , the most powerful way to "label" it is to create a sensor that reports this structural state.[2] We use a FRET pair where the d(m4,4C) is the "flipper" and neighbors are the reporters.

Design Strategy
  • Target: A DNA duplex containing d(m4,4C) opposite a Guanine (G).[2]

  • Mechanism: The steric clash prevents H-bonding.[][2] The d(m4,4C) flips out of the helix.[2]

  • Labeling:

    • Donor (e.g., FAM): Attached to the 5'-end of the d(m4,4C) strand.[2]

    • Acceptor (e.g., TAMRA): Attached to the 3'-end of the complementary strand.[2]

    • Alternative (Probing the Flip): Incorporate 2-Aminopurine (2-AP) adjacent to d(m4,4C).[][2] 2-AP fluorescence is quenched when stacked.[][2] If d(m4,4C) flips out, stacking is disrupted, and 2-AP fluorescence increases.[]

Experimental Setup (2-AP Fluorescence Turn-On)
  • Oligonucleotide Design:

    • Sequence: 5' - T - [2-AP] - [d(m4,4C)] - T - 3'

    • Control: 5' - T - [2-AP] - [dC] - T - 3'

  • Buffer Conditions:

    • 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2.[][2]

  • Measurement:

    • Excitation: 310 nm (specific for 2-AP).[][2]

    • Emission: 370 nm.[][2]

  • Data Interpretation:

    • High Fluorescence = Base is flipped out (disturbed stacking).[2]

    • Low Fluorescence = Base is stacked (helical).[2]

Quality Control & Validation

You must prove the dimethyl group is present, as it is "silent" in standard sequencing (often read as C or error).[2]

Method 1: Enzymatic Digestion + LC-MS/MS (Gold Standard)[1][2]
  • Digestion: Incubate 1 nmol of oligo with Nucleoside Digestion Mix (Benzonase, Phosphodiesterase I, AlkPhos) at 37°C for 4 hours.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.[][2]

    • Mobile Phase: 0–20% ACN in 10 mM Ammonium Acetate.[][2]

    • Target Mass:

      • dC: 227.2 Da[][2]

      • d(m4,4C): 255.2 Da (+28 Da for two methyl groups).[2]

  • Verification: Look for the unique peak at 255.2 Da (M+H).[2]

Method 2: Thermal Melting ( ) Shift[2]
  • Hybridize the labeled oligo with a complementary strand (G opposite X).[2]

  • Measure

    
     (260 nm absorbance).[2]
    
  • Result: The duplex containing d(m4,4C):G will have a significantly lower

    
      (often 
    
    
    
    C) compared to dC:G, confirming the disruption of H-bonding.[2]

References

  • Synthesis of N4-modified Cytosines

    • Kierzek, E., & Kierzek, R. (2001).[2] Synthesis and thermodynamics of oligonucleotides containing N4-methylcytosine and N4,N4-dimethylcytosine.Biochemistry.[][2][3][4][5][6][7][8][9][10][11]

    • (Verified ACS Source)[2]

  • Phosphoramidite Chemistry Guide

    • Glen Research.[][2] User Guide to DNA Modification and Labeling.

    • [2]

  • Base Flipping Detection (2-AP Method)

    • Holz, B., et al. (1998).[2] 2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases.[][2]Nucleic Acids Research.[][2][7]

  • Mass Spectrometry of Modified Nucleosides

    • Su, Z., et al. (2014).[2] Mass spectrometry analysis of N4-methylcytosine in DNA.[][2][10][11]Analytical Chemistry.

    • [2]

Diagram: Workflow Summary

Workflow Figure 2: Complete Workflow for Generating and Validating Fluorescent d(m4,4C) Probes. Start Start: Experimental Design Step1 1. Synthesize Oligo (Use d(m4,4C) Phosphoramidite) Start->Step1 Step2 2. Incorporate Reporter (2-Aminopurine or 5'-Fluorophore) Step1->Step2 Step3 3. Cleavage & Deprotection (NH4OH, 55°C, 8h) Step2->Step3 QC 4. QC: LC-MS/MS (Confirm Mass 255.2 Da) Step3->QC App 5. Application: FRET/Kinetic Assay (Measure Base Flipping) QC->App

Sources

N4,N4-dimethyl-2'-deoxycytidine for in vitro transcription

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N4,N4-dimethyl-2'-deoxycytidine (dm⁴dC) is a specialized nucleoside analogue primarily utilized in DNA template engineering for in vitro transcription (IVT). Unlike its ribonucleotide counterpart (m⁴,⁴C) which is a post-transcriptional RNA modification, the 2'-deoxy form discussed here is incorporated into the DNA template to act as a molecular probe of RNA polymerase fidelity or a site-specific transcription modulator .

Due to the double methylation at the N4 position, this base lacks the hydrogen bond donor required for Watson-Crick pairing with Guanine. Consequently, it functions as a "steric roadblock" or "forced mismatch" during transcription. This guide details the protocols for synthesizing templates containing dm⁴dC and using them to study T7 RNA Polymerase (RNAP) elongation, stalling, and bypass mechanisms.

CRITICAL DISTINCTION:

  • This compound (dm⁴dC): DNA nucleoside. Used in templates to block/modulate transcription.

  • N4,N4-dimethylcytidine (m⁴,⁴C): RNA nucleoside.[1] Used in mRNA/rRNA to alter immunogenicity or structure.

  • If your goal is to incorporate this modification INTO the RNA transcript, you require the Ribonucleotide Triphosphate (NTP) form, not the deoxy form described here.

Mechanistic Insight: The "Non-Pairing" Base

To understand how dm⁴dC functions in IVT, we must analyze its interaction within the transcription bubble.

  • Standard Cytosine (dC): Possesses an exocyclic amine (-NH₂) at C4. One hydrogen acts as a donor to the O6 of Guanine.

  • N4,N4-Dimethyl-dC (dm⁴dC): Both hydrogens on the N4 amine are replaced by methyl groups.

    • Loss of H-Bonding: The N4-H...O6-G hydrogen bond is impossible.

    • Steric Clash: The bulky methyl groups create steric hindrance in the major groove.

    • Hydrophobicity: The modification increases the local hydrophobicity of the DNA cleft.

Impact on T7 RNA Polymerase: When T7 RNAP encounters dm⁴dC in the template strand, the absence of a pairing partner (GTP cannot pair) forces the enzyme into a "stalled" or "error-prone" state. This allows researchers to:

  • Halt Transcription: Create defined 3'-end transcripts without linearizing the plasmid.

  • Study Fidelity: Determine if T7 RNAP misincorporates Adenine (A) or Uracil (U) opposite the bulky hydrophobic residue.

  • Freeze Elongation Complexes: Isolate the polymerase-DNA-RNA complex for structural analysis (Cryo-EM).

Visualization: Transcription Blockade Mechanism

TranscriptionMechanism Template DNA Template (Containing dm4dC) Interaction Active Site Encounter (Template Position N) Template->Interaction Enters Cleft T7RNAP T7 RNA Polymerase (Elongation Complex) T7RNAP->Interaction Catalyzes NTPs Incoming NTPs (ATP, GTP, CTP, UTP) NTPs->Interaction Substrate Selection Outcome1 Steric Clash & H-Bond Failure Interaction->Outcome1 dm4dC vs GTP Outcome2 Transcription Stalling (Complex Freezes) Outcome1->Outcome2 Primary Effect Outcome3 Misincorporation (Mutagenesis) Outcome1->Outcome3 Secondary Effect (Low Frequency)

Caption: Logical flow of T7 RNAP encountering N4,N4-dimethyl-dC, leading to stalling or misincorporation due to disrupted hydrogen bonding.

Protocol: Preparation of dm⁴dC-Modified Templates

Since dm⁴dC disrupts base pairing, you cannot generate these templates via standard PCR (the polymerase would mutate or stop at the modification). You must use Solid-Phase Oligonucleotide Synthesis followed by ligation or primer extension.

Method A: The "Ligated Insert" Approach (Recommended)

This method inserts a chemically synthesized oligonucleotide containing dm⁴dC into a plasmid or linear template.

Materials:

  • Modified Oligo: 5'-Phos- ... [dm⁴dC] ... -3' (Synthesized via phosphoramidite chemistry).

  • Upstream/Downstream DNA: Generated via PCR with restriction sites (e.g., BsaI for Golden Gate or Padlock probes).

  • T4 DNA Ligase.

Step-by-Step:

  • Design: Design a 40-60 nt oligonucleotide containing the dm⁴dC at the desired position relative to the T7 Promoter (+1).

    • Note: Place the modification at least 15 nt downstream of the promoter to allow T7 RNAP to initiate and clear the promoter (transition from abortive to elongation phase).

  • Annealing: Mix the Modified Oligo with a complementary "scaffold" strand (containing a mismatch or Inosine opposite dm⁴dC to prevent bulge formation) and the upstream/downstream double-stranded DNA fragments.

  • Ligation:

    • Mix: 1 pmol Backbone + 5 pmol Insert.

    • Add: 1µL T4 DNA Ligase (High Conc).

    • Incubate: 16°C for 12 hours or 25°C for 1 hour.

  • Purification: Gel-purify the full-length template on a 2% Agarose gel to remove unligated fragments.

Protocol: In Vitro Transcription & Stalling Analysis

This protocol tests the stalling efficiency of the dm⁴dC template.

Reagents:

  • Template: 50 ng/µL Ligated dm⁴dC DNA.

  • Enzyme: T7 RNA Polymerase (New England Biolabs or equivalent).

  • NTP Mix: 10 mM each (ATP, CTP, GTP, UTP).

  • Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl₂, 2 mM Spermidine, 10 mM DTT.

  • Label: [α-³²P] UTP or Fluorescently labeled UTP (for visualization).

Experimental Workflow:

  • Reaction Assembly (20 µL):

    Component Volume Final Conc.
    Nuclease-free Water to 20 µL -
    10X Transcription Buffer 2 µL 1X
    NTP Mix (10 mM each) 1 µL 0.5 mM
    [α-³²P] UTP (Optional) 0.5 µL Trace
    dm⁴dC Template 200 ng 10 ng/µL

    | T7 RNA Polymerase | 1 µL | 50 Units |

  • Incubation:

    • Incubate at 37°C for 30 to 60 minutes .

    • Optimization: For stalling studies, reduce NTP concentration to 50-100 µM to slow down the polymerase and enhance stall detection.

  • Termination:

    • Add 20 µL of RNA Loading Dye (95% Formamide, 0.02% SDS, 0.02% Bromophenol Blue, 1 mM EDTA).

    • Heat at 95°C for 5 minutes to denature the RNA and release the polymerase.

  • Analysis (Urea-PAGE):

    • Load samples onto a 12-15% Denaturing Polyacrylamide Gel (7M Urea).

    • Run at 25W constant power until the dye front reaches the bottom.

    • Imaging: PhosphorImager (if radioactive) or SYBR Gold staining.

Expected Results:

  • Control (Unmodified C): Single band corresponding to full-length "Run-off" transcript.

  • Experimental (dm⁴dC):

    • Major Band: Truncated RNA stopping exactly at position n-1 (just before the modification).

    • Minor Band: Full-length RNA (indicating "bypass" or misincorporation).

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
No Transcript Modification is too close to Promoter.Move dm⁴dC to position +20 or later. T7 RNAP needs ~12 nt to stabilize.
100% Full Length (No Stall) Polymerase bypassed the lesion.Lower NTP concentrations (esp. GTP). Use a non-proofreading mutant if available (though T7 is naturally non-proofreading).
Smearing Template degradation.Ensure template is PAGE-purified and nuclease-free. dm⁴dC does not protect DNA from DNase.
Multiple Stall Bands Polymerase stuttering.This is common with hydrophobic modifications. Sequence the RNA to confirm the 3' end.

References

  • Cervi, A. R., et al. (1993). "The crystal structure of N4-methylcytosine-guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG)."[2][3] Nucleic Acids Research, 21(24), 5623–5629.[2][3][4] Link

    • Establishes the structural basis of N4-methyl
  • Makarova, O. V., et al. (1995). "N4-aminocytidine and N4-hydroxycytidine: Mutagenic nucleoside analogs." Nucleosides and Nucleotides.
  • Kool, E. T. (2002). "Active site tightness and substrate fit in DNA replication." Annual Review of Biochemistry, 71, 191-219. Link

    • Foundational review on how steric bulk (like dimethyl groups) affects polymerase fidelity.
  • New England Biolabs. "T7 RNA Polymerase In Vitro Transcription Protocols." Link

    • Standard operating procedures for IVT optimiz

Note on Safety & Handling: this compound phosphoramidites are sensitive to humidity. Store under Argon at -20°C. Dissolve in Anhydrous Acetonitrile immediately prior to use on the synthesizer.

Sources

Troubleshooting & Optimization

Technical Support Center: N4,N4-dimethyl-2'-deoxycytidine Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N4,N4-dimethyl-2'-deoxycytidine phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information presented here is grounded in established chemical principles and field-proven insights to ensure the successful synthesis of this critical oligonucleotide building block.

I. General Questions and Best Practices

Q1: What is the overall synthetic strategy for this compound phosphoramidite?

The synthesis is a multi-step process that requires careful protection and activation of the 2'-deoxycytidine nucleoside. The general workflow involves:

  • Protection of the Exocyclic Amine: The N4 amino group of 2'-deoxycytidine is first protected to prevent unwanted side reactions in subsequent steps. For this specific phosphoramidite, a dimethylformamidine (dmf) protecting group is commonly used.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is then protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is crucial for purification and for the stepwise nature of automated oligonucleotide synthesis.[1]

  • Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[2]

This sequence of reactions yields the target this compound phosphoramidite, which can then be purified and used in solid-phase oligonucleotide synthesis.

II. Troubleshooting the Synthesis Steps

This section addresses specific issues that may arise during each stage of the synthesis.

A. Protection of the N4-Exocyclic Amine

Q2: My N4-protection reaction with dimethylformamide dimethyl acetal (DMF-DMA) is incomplete or shows multiple products on TLC. What could be the cause?

Possible Causes & Solutions:

  • Moisture: The presence of water in the reaction can lead to the formation of byproducts. Ensure all glassware is oven-dried and reagents, especially the solvent (e.g., methanol or DMF), are anhydrous.

  • Reagent Quality: The DMF-DMA reagent can degrade over time. It's advisable to use a fresh bottle or distill the reagent before use.

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, excessive heat should be avoided to prevent potential side reactions.

  • Incorrect Stoichiometry: An insufficient excess of DMF-DMA can lead to incomplete conversion. A slight excess (e.g., 1.2-1.5 equivalents) is typically recommended.

Pro-Tip: Monitor the reaction closely by Thin Layer Chromatography (TLC). The product, N4-(dimethylaminomethylene)-2'-deoxycytidine, will have a different Rf value than the starting material.

B. 5'-O-Dimethoxytritylation (DMT-Cl)

Q3: The 5'-O-DMT protection step is giving me a low yield. How can I improve it?

Possible Causes & Solutions:

  • Inadequate Drying: The protected nucleoside must be thoroughly dried before this step. Co-evaporation with anhydrous pyridine or toluene can effectively remove residual water.

  • Base and Catalyst: This reaction is typically carried out in pyridine, which acts as both a solvent and a base to neutralize the HCl generated.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • DMT-Chloride Quality: 4,4'-dimethoxytrityl chloride is sensitive to moisture and can hydrolyze. Use a fresh, high-quality reagent and handle it in a dry environment.

  • Reaction Time and Temperature: The reaction is usually performed at room temperature. Allowing the reaction to proceed overnight can often improve yields.

Q4: I am observing the formation of a 3',5'-bis-DMT protected byproduct. How can I prevent this?

Possible Causes & Solutions:

  • Excess DMT-Cl: Using a large excess of DMT-Cl can lead to the protection of the more sterically hindered 3'-hydroxyl group.[1] A slight excess (e.g., 1.1-1.3 equivalents) is generally sufficient.

  • Reaction Temperature: Higher temperatures can promote the formation of the bis-protected product.[1] Maintaining the reaction at room temperature is recommended.

C. 3'-O-Phosphitylation

Q5: My phosphitylation reaction is inefficient, and I see a significant amount of H-phosphonate byproduct in my 31P NMR spectrum. What is going wrong?

Possible Causes & Solutions:

  • Moisture: This is the most common culprit. The phosphitylating reagent is extremely sensitive to water. All reagents, solvents (especially acetonitrile or dichloromethane), and glassware must be scrupulously dry.[4] Using anhydrous solvents from a freshly opened bottle or a solvent purification system is highly recommended.

  • Base Quality: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is used to scavenge the HCl produced during the reaction.[2] Ensure the base is anhydrous and of high purity.

  • Activator Issues: While not always necessary with the chlorophosphoramidite reagent, some protocols use an activator. If using an activator like 1H-tetrazole, ensure it is also anhydrous.[5]

  • Reagent Degradation: The phosphitylating reagent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, can degrade upon storage. It is best to use a fresh reagent.

Pro-Tip: The presence of a signal around 0-10 ppm in the 31P NMR spectrum often indicates the formation of H-phosphonate species due to hydrolysis. The desired phosphoramidite product typically shows two diastereomeric peaks in the range of 145-150 ppm.[6][7]

Q6: The purification of the final phosphoramidite by silica gel chromatography is difficult, and I'm experiencing product degradation on the column. What are my options?

Possible Causes & Solutions:

  • Acidic Silica: Standard silica gel can be slightly acidic, which can lead to the cleavage of the acid-labile DMT group.[5] It is crucial to neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine or DIPEA.

  • Solvent System: Use a solvent system that provides good separation of your product from impurities. A common system is a gradient of ethyl acetate in hexane or dichloromethane, often with a small percentage (e.g., 0.5-1%) of triethylamine or DIPEA to maintain basic conditions.

  • Alternative Purification: If chromatography proves problematic, precipitation can be an effective purification method. The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then precipitated by adding it dropwise to a cold, non-polar solvent like hexane or pentane.

III. Characterization and Quality Control

Q7: What are the key analytical techniques for characterizing the final this compound phosphoramidite?

Key Analytical Techniques:

  • 31P NMR: This is the most informative technique for assessing the purity of the final phosphoramidite.[6][7] As mentioned, the product should show two distinct peaks for the diastereomers in the 145-150 ppm region. The absence of significant peaks in other regions, particularly the H-phosphonate region (0-10 ppm) and the phosphate triester region (around -2 to 0 ppm), indicates high purity.

  • 1H NMR: Proton NMR is used to confirm the overall structure of the molecule, including the presence of the DMT group, the deoxyribose sugar protons, the base protons, and the protecting groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound.

  • HPLC: High-performance liquid chromatography can be used to assess the purity of the final product.

Analytical Technique Expected Result for High-Purity Product
31P NMR Two diastereomeric peaks between 145-150 ppm. Minimal peaks in other regions.[6]
1H NMR Characteristic peaks for DMT, deoxyribose, cytosine, and dimethylformamidine protons.
HRMS Observed mass should match the calculated mass within a narrow tolerance.
HPLC A single major peak corresponding to the product.

IV. Experimental Workflow Diagrams

To visually guide you through the process, here are diagrams outlining the synthesis and a troubleshooting decision tree.

Synthesis_Workflow cluster_0 Step 1: N4-Protection cluster_1 Step 2: 5'-O-DMT Protection cluster_2 Step 3: 3'-O-Phosphitylation dC 2'-deoxycytidine dC_dmf N4-(dmf)-2'-deoxycytidine dC->dC_dmf Methanol, RT DMF_DMA DMF-DMA DMF_DMA->dC_dmf dC_dmf_DMT 5'-O-DMT-N4-(dmf)-2'-dC dC_dmf->dC_dmf_DMT Pyridine, DMAP (cat.) DMT_Cl DMT-Cl DMT_Cl->dC_dmf_DMT Final_Product N4,N4-dimethyl-2'-dC Phosphoramidite dC_dmf_DMT->Final_Product DIPEA, Anhydrous MeCN Phosphitylating_Agent Phosphitylating Agent Phosphitylating_Agent->Final_Product

Caption: Overall synthetic workflow for this compound phosphoramidite.

Caption: Troubleshooting decision tree for the phosphitylation step.

V. References

  • Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

  • Sinha, N. D., Michaud, D. P., Roy, S. K., & Casale, R. A. (1994). Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection. Nucleic Acids Research, 22(15), 3119–3123. Retrieved from [Link]

  • Vinayak, R., Anderson, P., McCollum, C., & Hampel, K. (1993). Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation. Biochimie, 75(1-2), 13–23. Retrieved from [Link]

  • Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.

  • ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside? Retrieved from [Link]

  • Kowalski, J. A., & Bumeister, R. (2018). Efficient Synthesis of N4-Methyl and N4-Hydroxycytidine Phosphoramidites. Molecules, 23(8), 2035. Retrieved from [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Sheng, J., & Yu, Y. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 86(1), e135. Retrieved from [Link]

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols, 1(9), e248. Retrieved from [Link]

  • Kumar, P., Sharma, R., & Garg, R. (2006). A simple and efficient method for the regioselective 5′-O-dimethoxytritylation of 2′-deoxynucleosides. Tetrahedron Letters, 47(7), 1083-1085. Retrieved from [Link]

  • Alam, S., & Gmeiner, W. H. (1995). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research, 23(21), 4445–4450. Retrieved from [Link]

  • Prhavc, M., et al. (2003). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1431-1434. Retrieved from [Link]

  • Glen Research. (2009). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]

  • ATDBio. Chapter 5: Solid-phase oligonucleotide synthesis. In Nucleic Acids Book. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Reddit. (2023, July 9). Any nucleic acid chemists here? trying to make my phosphitylations more consistent. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Ravikumar, V. T., & Kalaritis, P. (2004). Process of purifying phosphoramidites. U.S. Patent Application No. 10/693,397. Retrieved from

  • ResearchGate. (2025, August 6). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. Retrieved from [Link]

  • Sanghvi, Y. S., et al. (2000). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 4(3), 175-180. Retrieved from [Link]

  • Sun, H., & HSong, X. (2015). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Scientific Reports, 5, 17614. Retrieved from [Link]

  • Virta, P., & Lönnberg, H. (2007). Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries. Beilstein Journal of Organic Chemistry, 3, 28. Retrieved from [Link]

  • Supplementary Information. (2021). RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. Wiley-VCH. Retrieved from [Link]

  • Pohl, R., & Hocek, M. (2020). Modifications at the C-5 position of pyrimidine nucleosides. Chemical Reviews, 120(4), 2074-2116. Retrieved from [Link]

  • Ko, L. Y., et al. (1997). Chemical Modification of Deoxycytidine at Different Sites Yields Adducts of Different Stabilities: Characterization of N3- and O2-Adducts of Butadiene Monoxide. Chemical Research in Toxicology, 10(11), 1261-1268. Retrieved from [Link]

  • UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

  • Chen, J., & Kohler, B. (2021). Unified Description of Ultrafast Excited State Decay Processes in Epigenetic Deoxycytidine Derivatives. The Journal of Physical Chemistry Letters, 12(45), 11037–11044. Retrieved from [Link]

  • Shapiro, R., & Danzig, M. (1972). Acidic hydrolysis of deoxycytidine and deoxyuridine derivatives. General mechanism of deoxyribonucleoside hydrolysis. Biochemistry, 11(1), 23–29. Retrieved from [Link]

Sources

Stability of N4,N4-dimethyl-2'-deoxycytidine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of N4,N4-dimethyl-2'-deoxycytidine

Part 1: Executive Technical Summary

This compound (dC(Me)2) is a modified nucleoside analogue distinct from its mono-methylated or 5-position modified counterparts. Its stability profile is defined by a dichotomy: it is enzymatically hyper-stable (resistant to deaminases) but remains chemically susceptible to hydrolytic deamination and depyrimidination under suboptimal aqueous conditions.

Key Operational Directives:

  • Aqueous Stability: Moderate. While more resistant to heat-induced deamination than 5-methylcytosine, it slowly hydrolyzes to 2'-deoxyuridine (dU) in water.

  • Enzymatic Stability: High. The bulky dimethyl group at the N4 position sterically hinders the active sites of cytidine deaminases.

  • Storage Rule: Store as a lyophilized powder at -20°C. Prepare aqueous working solutions fresh daily . Do not store aqueous aliquots.

Part 2: The Chemistry of Stability

To troubleshoot effectively, you must understand the degradation mechanism. The primary degradation pathway is hydrolytic deamination at the C4 position.

The Deamination Pathway

Unlike 5-aza-2'-deoxycytidine (Decitabine), which involves ring opening, dC(Me)2 degrades via nucleophilic attack at C4.

  • Mechanism: Water attacks the C4 carbon.

  • Leaving Group: Dimethylamine (

    
    ).
    
  • Product: 2'-deoxyuridine (dU).[1][2]

Why is this important? If your HPLC traces show a peak shift from dC(Me)2 to dU, your buffer pH is likely too acidic or the solution is too old.

Comparative Stability Data

The following table synthesizes stability data relative to other cytidine analogs.

CompoundChemical Stability (pH 7, 37°C)Enzymatic Stability (Deaminases)Primary Degradation Product
dC (Cytidine) High (

years)
Low (Rapidly deaminated)2'-deoxyuridine (dU)
5-aza-dC Very Low (

hours)
LowRing opening / Formyl products
N4-methyl-dC Very High (Higher than dC)High2'-deoxyuridine (dU)
N4,N4-dimethyl-dC High (Sterically stabilized)Very High (Steric block)2'-deoxyuridine (dU)

Critical Insight: Research on thermophilic bacteria indicates that N4-methylation provides superior resistance to heat-induced deamination compared to C5-methylation.[3] However, the dimethyl variant introduces steric strain that can alter solvation shells, making "fresh preparation" the only safe protocol for quantitative work.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of stability and degradation.

G cluster_0 Aqueous Hydrolysis Pathway dC_Me2 N4,N4-dimethyl-dC (Active Agent) Inter Tetrahedral Intermediate dC_Me2->Inter + H2O (Slow, pH dependent) Enzyme Cytidine Deaminase dC_Me2->Enzyme Steric Block dU 2'-deoxyuridine (dU) (Inactive impurity) Inter->dU - Dimethylamine Enzyme->dU No Reaction

Caption: Figure 1. Degradation dynamics of this compound. Note that while enzymatic deamination is blocked (Green node), chemical hydrolysis (Yellow node) remains a risk over time.

Part 4: Troubleshooting & FAQs

Scenario 1: "My sample precipitated upon dilution."

Cause: N4,N4-dimethyl-dC has lower aqueous solubility than unmodified dC due to the hydrophobic dimethyl group masking the hydrogen-bonding potential of the exocyclic amine. Solution:

  • Dissolve the powder in 100% DMSO or Methanol first to create a high-concentration stock (e.g., 100 mM).

  • Dilute this stock into your aqueous buffer. Ensure the final organic solvent concentration is <1% to avoid interfering with biological assays.

Scenario 2: "I see a new peak at a lower retention time in HPLC."

Cause: This is likely 2'-deoxyuridine (dU) , resulting from hydrolysis. Diagnostic:

  • Check the UV spectrum of the new peak. dC(Me)2 has a bathochromic shift (red-shift) compared to dC. dU will absorb near 260 nm without the shift characteristic of the dimethyl-amino conjugation.

  • Immediate Fix: Discard the solution. Prepare fresh. Check if your buffer pH has drifted below 7.0 (acid catalyzes hydrolysis).

Scenario 3: "The compound isn't incorporating into DNA during PCR."

Cause: N4,N4-dimethylation disrupts Watson-Crick base pairing. The dimethyl group removes the Hydrogen protons necessary to pair with Guanine. Explanation: This molecule is often used to disrupt pairing or as a terminator/probe. Standard polymerases may stall or skip this base because it cannot form the requisite H-bonds with the template strand. Solution: Use specialized polymerases (e.g., translesion synthesis polymerases) or adjust experimental design to account for non-pairing behavior.

Part 5: Validated Preparation Protocol

Objective: Prepare a 10 mM stock solution with maximal stability.

Reagents:

  • This compound (Lyophilized)

  • Anhydrous DMSO (Grade: Molecular Biology)

  • PBS (pH 7.4) or Tris-HCl (pH 7.5)

Protocol:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (water introduction).

  • Solvation (Primary): Add anhydrous DMSO to the vial to achieve a concentration of 100 mM . Vortex vigorously for 30 seconds.

    • Why: DMSO prevents hydrolysis during storage.

  • Aliquot & Freeze: Divide the DMSO stock into single-use aliquots (e.g., 20 µL). Store at -20°C (stable for 6 months).

  • Working Solution (Daily):

    • Thaw one DMSO aliquot.

    • Dilute 1:10 into aqueous buffer (PBS/Tris) to reach 10 mM.

    • CRITICAL: Use this aqueous solution within 4-6 hours . Discard remainder.

References

  • Ehrlich, M., et al. (1985).[3][4] "DNA methylation in thermophilic bacteria: N4-methylcytosine, 5-methylcytosine, and N6-methyladenine."[3][4] Nucleic Acids Research.[4][5]

    • Context: Establishes the superior heat stability of N4-methylated cytosines compared to C5-methylated versions, providing the baseline for chemical stability claims.
  • Kierzek, E., & Kierzek, R. (2003). "The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines." Nucleic Acids Research.[4][5]

    • Context: While focused on Adenosine, this paper details the thermodynamic destabilization caused by N-alkylation preventing H-bonding, a mechanism identical to N4,N4-dimethyl-dC's behavior.
  • MedChemExpress (MCE). "2'-Deoxy-N4-methylcytidine Product Datasheet."

    • Context: Provides industrial standard handling protocols (solubility in DMSO vs. Water)
  • Cayman Chemical. "N4-Methylcytidine Product Information."

    • Context: Confirms the "use fresh" requirement for aqueous solutions of N4-substituted cytidines.

Sources

Technical Support Center: Improving Coupling Efficiency of N4,N4-dimethyl-2'-deoxycytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N4,N4-dimethyl-2'-deoxycytidine phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of this modified phosphoramidite in oligonucleotide synthesis. Low coupling efficiency is a common hurdle that can significantly impact the yield and purity of the final oligonucleotide product.[1] This guide provides a structured approach to identifying and resolving issues related to the performance of this compound phosphoramidite, ensuring robust and reproducible synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected coupling efficiency for this compound phosphoramidite under standard conditions?

A1: While standard phosphoramidites typically achieve coupling efficiencies of over 99%, modified phosphoramidites like this compound can exhibit slightly lower and more variable efficiencies.[2] A well-optimized protocol should still aim for efficiencies above 98%. Several factors, including the purity of the phosphoramidite, activator choice, coupling time, and anhydrous conditions, can influence the outcome.

Q2: I am observing a consistent drop in trityl response after the this compound coupling step. What is the most likely cause?

A2: A significant drop in the trityl cation signal is a direct indication of poor coupling efficiency. The most common culprit is moisture.[3] Phosphoramidites are highly sensitive to water, which can hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[] Other potential causes include degraded phosphoramidite, insufficient activator concentration or activity, and steric hindrance at the growing oligonucleotide chain.

Q3: Can the dimethylamino modification on the cytosine base affect the coupling reaction?

A3: Yes, the N4,N4-dimethylamino group can influence the electronic properties and steric bulk of the nucleobase. While this modification is generally well-tolerated in oligonucleotide synthesis, it can in some cases lead to slightly slower coupling kinetics compared to standard dC phosphoramidite. Optimizing coupling time and activator choice is crucial to accommodate these differences.

Q4: How should I properly store and handle this compound phosphoramidite to maintain its quality?

A4: Proper storage and handling are critical for preserving the integrity of the phosphoramidite.[5] It should be stored at -20°C under an inert atmosphere (argon or nitrogen) in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Once dissolved in anhydrous acetonitrile, it is best to use the solution promptly.

Q5: What analytical techniques can I use to assess the purity of my this compound phosphoramidite?

A5: The purity of phosphoramidites is crucial for successful oligonucleotide synthesis.[6][7] High-performance liquid chromatography (HPLC) is a common method to assess purity, with standards for therapeutic-grade oligonucleotides often exceeding 95-99%. Other valuable techniques include ³¹P NMR spectroscopy to confirm the presence of the desired phosphoramidite and identify phosphorus-containing impurities, and mass spectrometry (MS) for mass confirmation.[8]

Troubleshooting Guide

This section provides a more in-depth approach to diagnosing and resolving specific issues encountered during the coupling of this compound phosphoramidite.

Issue 1: Low Coupling Efficiency (<95%)
Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Moisture Contamination Water in the acetonitrile, activator solution, or on the synthesizer lines will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[3]1. Use Anhydrous Reagents: Ensure all acetonitrile and activator solutions are of the highest anhydrous grade.[9] 2. Dry Synthesizer Lines: Purge the synthesizer lines with dry argon or helium before synthesis. 3. Proper Amidite Handling: Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation.
Degraded Phosphoramidite Phosphoramidites can degrade over time, especially if not stored correctly. Oxidation of the phosphoramidite is a common degradation pathway.[6]1. Verify Purity: Analyze the phosphoramidite using HPLC and/or ³¹P NMR to confirm its integrity.[8] 2. Use Fresh Amidite: If degradation is suspected, use a fresh, unopened vial of the phosphoramidite.
Suboptimal Activator The choice and concentration of the activator are critical for efficient coupling.[] Some modified bases may require a stronger or more nucleophilic activator.1. Activator Selection: Consider using a more potent activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[11][12] DCI is less acidic than tetrazole-based activators, which can be beneficial.[11] 2. Optimize Concentration: Ensure the activator concentration is within the recommended range. Increasing the concentration may improve efficiency in some cases.[11]
Insufficient Coupling Time The steric bulk of the dimethylamino group may necessitate a longer coupling time to achieve complete reaction.1. Extend Coupling Time: Gradually increase the coupling time in increments (e.g., from 60 seconds to 90 or 120 seconds) and monitor the effect on trityl response.
Secondary Structure of Oligonucleotide The growing oligonucleotide chain can form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling.1. Use Modified Amidites: In some cases, using phosphoramidites with modified protecting groups can help disrupt secondary structures. 2. Elevated Temperature Synthesis: Performing the synthesis at a slightly elevated temperature can help to melt secondary structures, but this must be balanced against the risk of side reactions.[]
Issue 2: Appearance of Unexpected Peaks in HPLC/MS Analysis of the Final Oligonucleotide
Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Depurination Acid-catalyzed removal of the purine base from the deoxyribose sugar can occur during the detritylation step, especially with prolonged acid exposure.[13] This leads to chain cleavage during the final deprotection.[14]1. Use Milder Deblocking Acid: Switch from trichloroacetic acid (TCA) to the milder dichloroacetic acid (DCA).[9] 2. Reduce Deblocking Time: Minimize the contact time of the acid with the solid support.[9]
N+1 Peak (Dimer Addition) If the activator is too acidic, it can cause premature detritylation of the newly coupled phosphoramidite, leading to the addition of a second monomer in the same cycle.1. Use a Less Acidic Activator: Activators like DCI are less acidic and can minimize this side reaction.[3]
Phosphoramidite Impurities Impurities in the phosphoramidite starting material can be incorporated into the oligonucleotide during synthesis.[8]1. Source High-Purity Amidite: Ensure the phosphoramidite is sourced from a reputable supplier with stringent quality control.[15] 2. Pre-synthesis QC: Perform in-house quality control on the phosphoramidite lot before use.[6]
Incomplete Capping Failure to cap unreacted 5'-hydroxyl groups will result in the synthesis of n-1 and other deletion sequences.[9]1. Check Capping Reagents: Ensure the capping reagents (acetic anhydride and N-methylimidazole) are fresh and active. 2. Optimize Capping Time: Increase the capping time to ensure complete acetylation of unreacted sites.

Experimental Protocols & Workflows

Protocol 1: Quality Control of this compound Phosphoramidite via HPLC

Objective: To assess the purity of the phosphoramidite before use in oligonucleotide synthesis.

Materials:

  • This compound phosphoramidite

  • Anhydrous acetonitrile

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with a suitable mobile phase gradient (e.g., acetonitrile/water or acetonitrile/triethylammonium acetate buffer).

  • Inject a small volume (e.g., 5-10 µL) of the phosphoramidite solution onto the column.

  • Monitor the elution profile at a wavelength of 260 nm.

  • Analyze the chromatogram to determine the percentage purity of the main peak. A purity of >98% is generally recommended for reliable synthesis.

Protocol 2: Optimization of Coupling Time

Objective: To determine the optimal coupling time for this compound phosphoramidite in a specific oligonucleotide sequence.

Procedure:

  • Program the DNA synthesizer to perform a series of short test syntheses (e.g., a simple tetramer) incorporating the this compound phosphoramidite.

  • For each synthesis, vary the coupling time for the modified phosphoramidite (e.g., 30s, 60s, 90s, 120s, 180s) while keeping all other synthesis parameters constant.

  • Monitor the trityl cation release after each coupling step. The intensity of the color is proportional to the coupling efficiency.

  • After synthesis, cleave and deprotect the oligonucleotides and analyze the crude product by HPLC or UPLC-MS.

  • Compare the chromatograms to identify the coupling time that yields the highest percentage of the full-length product with the fewest side products.

Workflow Diagram: Troubleshooting Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_moisture Verify Anhydrous Conditions (Reagents & Synthesizer) start->check_moisture moisture_ok Moisture Levels OK? check_moisture->moisture_ok check_amidite Assess Phosphoramidite Quality (HPLC, ³¹P NMR) amidite_ok Amidite Purity >98%? check_amidite->amidite_ok optimize_activator Optimize Activator (Type & Concentration) activator_ok Efficiency Improved? optimize_activator->activator_ok extend_coupling_time Increase Coupling Time time_ok Efficiency Improved? extend_coupling_time->time_ok moisture_ok->check_amidite Yes replace_reagents Replace Reagents, Dry System moisture_ok->replace_reagents No amidite_ok->optimize_activator Yes replace_amidite Use Fresh Phosphoramidite amidite_ok->replace_amidite No activator_ok->extend_coupling_time No end_resolved Issue Resolved activator_ok->end_resolved Yes time_ok->end_resolved Yes contact_support Contact Technical Support time_ok->contact_support No replace_reagents->start replace_amidite->start continue_optimization Further Optimization

Caption: Decision tree for troubleshooting low coupling efficiency.

Diagram: Standard Phosphoramidite Coupling Cycle

CouplingCycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Activated phosphoramidite reacts with 5'-OH deblocking->coupling Free 5'-OH capping 3. Capping Acetylation of unreacted 5'-OH coupling->capping Chain Elongation oxidation 4. Oxidation Phosphite triester to phosphate triester capping->oxidation Block Failures oxidation->deblocking Next Cycle

Caption: The four steps of the phosphoramidite synthesis cycle.[16]

References

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (2025, October 15). Vertex AI Search.
  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
  • Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. ThermoFisher.
  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
  • Depurination of DNA During Oligonucleotide Synthesis. Glen Research.
  • Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innov
  • Analyzing Raw Material for Oligonucleotide Synthesis. LabRulez LCMS.
  • Glen Report 22.19 - Technical Brief - Synthesis of Long Oligonucleotides. Glen Research.
  • Principles of Phosphoramidite Reactions in DNA Assembly. (2025, October 11). BOC Sciences.
  • Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025, May 23).
  • Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. (2010, May 1). Nucleic Acids Research.
  • Efficient Synthesis of N4Methyl and N4-Hydroxycytidine Phosphoramidites. (2025, August 10).
  • Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. (2014, April 14). PMC.
  • Improved coupling activators for oligonucleotide synthesis.
  • The Role of Benchmarking Critical Impurity Control in Therapeutic Oligonucleotide Phosphoramidites. WuXi TIDES.
  • Oligonucleotide synthesis: Coupling efficiency and quality control. (2023, November 28).
  • Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (2021, October 26). LGC Biosearch Technologies.
  • Driving the Field of Oligonucleotide Therapeutics. Agilent.
  • Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. (2001, February 10). The Journal of Organic Chemistry.
  • Phosphoramidite Chemistry for DNA and RNA Synthesis. (2025, October 11). BOC Sciences.
  • Understanding Oligonucleotide Synthetic Yields. TriLink BioTechnologies.
  • Formation of Modified Cytosine Residues in the Presence of Depurinated DNA. (2005, August 25). The Journal of Organic Chemistry.
  • Phosphoramidite Chemistry. Eurofins Genomics.
  • Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. (2025, August 6).
  • Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. (2021, December 6). LGC Biosearch Technologies.
  • The Art of Synthesizing Oligonucleotides: A Step-by-Step Guide. (2025, December 29).
  • Glen Report 19.
  • A 10 Step Guide to Oligonucleotide Synthesis. (2023, July 19). Biolytic Blog.
  • Ultimate Guide for oligonucleotide therapeutics. (2026, January 30). Poresyn Solutions.
  • Synthesis by High-Efficiency Liquid-Phase (HELP) Method of Oligonucleotides Conjugated with High-Molecular Weight Polyethylene Glycols (PEGs). PMC.
  • Designing Oligo With Multiple Modific
  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
  • Oligonucleotide Therapeutics Solution Guide. Shimadzu UK.
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (2025, October 11). BOC Sciences.
  • A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Entegris.
  • Wh
  • Nucleoside phosphoramidite. Wikipedia.
  • How do you synthesise your oligos?. DNA & RNA Oligonucleotides FAQs.
  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
  • Structural Phosphoramidites. Thermo Fisher Scientific.
  • RNA-cleaving deoxyribozymes differentiate methyl

Sources

Technical Support Center: N4,N4-dimethyl-2'-deoxycytidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide details the synthesis, troubleshooting, and optimization of N4,N4-dimethyl-2'-deoxycytidine (dC(Me)2) . It focuses on the "Converter Approach" (activation of the C4 position followed by amine displacement), as this is the industry standard for ensuring regioselectivity and yield.

Core Synthesis Logic & Mechanism

The "Converter" Strategy

Direct methylation of 2'-deoxycytidine using alkyl halides (e.g., MeI) is not recommended due to poor regioselectivity. The N3 nitrogen and O2 oxygen are competing nucleophiles, often leading to inseparable mixtures of N3-methyl, O2-methyl, and N4-methyl products.

The Optimized Route:

  • Protection: Transient protection of 3' and 5' hydroxyls (e.g., Acetyl or TMS).

  • Activation: Conversion of the C4-carbonyl (of a uridine precursor) or C4-amine (of cytidine) into a leaving group. Common activators include 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) or 1,2,4-triazole/POCl3 .

  • Displacement: Nucleophilic aromatic substitution (

    
    ) using dimethylamine (HNMe2) .
    
  • Deprotection: Removal of sugar protecting groups.

Reaction Pathway Visualization

The following diagram illustrates the standard TPSCl activation route and potential divergence points (side reactions).

SynthesisPathway Start Starting Material (Protected dU or dC) Intermediate Activated Intermediate (C4-O-TPS or C4-Triazolyl) Start->Intermediate Activation (TPSCl/DMAP or POCl3/Triazole) Target Target Product (N4,N4-dimethyl-dC) Intermediate->Target Substitution (HNMe2, Anhydrous) Side_Hydrolysis Side Reaction A: Hydrolysis -> Uridine (Deamination) Intermediate->Side_Hydrolysis Water/Moisture (Trace H2O) Side_Mono Side Reaction B: Mono-methylation (Impure Reagents) Intermediate->Side_Mono MeNH2 Contamination Side_Cleavage Side Reaction C: Glycosidic Cleavage (Depurination) Target->Side_Cleavage Acidic Workup (N3 Protonation)

Caption: Figure 1. Reaction pathway for N4,N4-dimethyl-dC synthesis via C4-activation, highlighting critical divergence points for side reactions.

Troubleshooting Guide (Q&A)

Issue 1: Reversion to Uridine (Deamination)

User Report: "My LC-MS shows a significant peak with mass corresponding to 2'-deoxyuridine (dU) instead of the dimethyl product."

  • Diagnosis: Hydrolysis of the activated intermediate. The C4-sulfonate or C4-triazolyl group is highly electrophilic. If water is present during the amine addition step, water acts as the nucleophile instead of dimethylamine, regenerating the carbonyl (uridine).

  • Root Cause: Wet solvents (Pyridine/ACN) or aqueous dimethylamine solution used.

  • Corrective Action:

    • Ensure anhydrous conditions . Dry pyridine over KOH or molecular sieves.

    • Use 2.0 M Dimethylamine in THF (commercially available anhydrous) rather than aqueous solutions.

    • Execute the substitution step immediately after activation; do not store the intermediate.

Issue 2: N4-Monomethyl Contamination

User Report: "I see a peak at [M-14] relative to my product. Is this a degradation product?"

  • Diagnosis: Incomplete methylation or reagent contamination.[1] This is N4-methyl-2'-deoxycytidine.[2]

  • Root Cause:

    • Reagent Purity: Commercial dimethylamine often contains traces of monomethylamine (MeNH2). MeNH2 is less sterically hindered and reacts faster than HNMe2.

    • Steric Hindrance: The second methyl group adds steric bulk. If the reaction temperature is too low, the reaction may stall (less likely with the converter approach, more likely with direct alkylation).

  • Corrective Action:

    • Use high-purity grade dimethylamine .

    • Check the COA of your amine source for monomethylamine content.

    • If observed, this impurity is difficult to separate by standard flash chromatography due to similar polarity. Use Reverse Phase HPLC (C18) with a shallow gradient (e.g., 0-10% ACN in 20 mins).

Issue 3: Loss of Nucleobase (Depurination)

User Report: "After removing the DMT group with TCA, my yield dropped, and I see free base and free sugar signals."

  • Diagnosis: Acid-catalyzed glycosidic bond cleavage.

  • Mechanism: Alkylation at N4 increases the electron density of the cytosine ring, making N3 more basic (

    
     shifts from ~4.2 to ~4.5+). This facilitates protonation at N3 under acidic detritylation conditions. The protonated base is an excellent leaving group, leading to apurinic site formation.
    
  • Corrective Action:

    • Avoid strong acids: Do not use 80% Acetic Acid or heated conditions.

    • Optimized Detritylation: Use 3% Dichloroacetic acid (DCA) in DCM (standard DNA synthesis reagent) rather than Trichloroacetic acid (TCA), and limit exposure time to <60 seconds.

    • Quench Immediately: Wash the organic layer immediately with saturated

      
       or Pyridine/Methanol after acid treatment.
      

Optimized Experimental Protocol

Objective: Synthesis of this compound from 3',5'-di-O-acetyl-2'-deoxyuridine.

StepReagentConditionsCritical Parameter
1. Activation TPSCl (2.5 eq), DMAP (0.2 eq),

(5 eq)
DCM,

, 2-3 h
Keep strictly anhydrous. Yellow color indicates activation.
2. Substitution Dimethylamine (2M in THF, 10 eq)Add directly to reaction, RT, 4-16 hExcess amine drives reaction and neutralizes HCl/Sulfonic acid.
3. Workup DCM /

wash
Partition, dry over

Remove sulfonyl byproducts thoroughly.
4. Deprotection Methanolic Ammonia (

)
RT, 12 hRemoves acetyl groups. Avoid heating to prevent amide hydrolysis.

Validation Checkpoints:

  • TLC: The activated intermediate (TPS-derivative) is less polar than the starting material. The final dimethyl product is similar in polarity to dC but slightly less polar due to methyl groups.

  • UV-Vis: N4,N4-dimethylcytosine has a distinct bathochromic shift (red-shift) compared to unmodified cytosine due to the auxochromic effect of the dimethylamino group.

    
     shifts from ~271 nm (dC) to ~285-290 nm .
    

FAQ: Analytical & Functional Properties

Q: Can I use Bisulfite Sequencing to detect N4,N4-dimethyl-dC? A: No/Yes (Context dependent). Standard Bisulfite sequencing relies on the deamination of Cytosine to Uracil.

  • 5-mC: Resistant to deamination (reads as C).

  • N4,N4-dimethyl-dC: Also resistant to bisulfite deamination because the N4 position is fully substituted; it cannot form the intermediate required for hydrolytic deamination.

  • Result: It will be read as a "C" (indistinguishable from 5-mC or 4-mC in standard BS-seq). You must use LC-MS/MS or specific antibody-based enrichment to distinguish it.

Q: Why is the yield lower than N4-methyl-dC? A: Steric hindrance. The dimethylamine is a secondary amine and is bulkier than methylamine. The


 transition state is more crowded. Ensure you use a highly reactive leaving group (TPS or Triazole) rather than simple chlorination.

Q: How do I store the final product? A: Lyophilized powder at -20°C. In solution, avoid acidic buffers (pH < 5) to prevent glycosidic bond hydrolysis.

References

  • Kierzek, E., & Kierzek, R. (2003). The synthesis of oligoribonucleotides containing N4-alkylcytidines and their effect on thermodynamic stability of RNA duplexes. Nucleic Acids Research, 31(15), 4472–4480. Link

  • Mao, S., et al. (2021).[3] Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols, 1(9), e248.[4] Link

  • Divakar, K. J., & Reese, C. B. (1982). 4-(1,2,4-Triazol-1-yl)-and 4-(3-nitro-1,2,4-triazol-1-yl)-1-(β-D-2,3,5-tri-O-acetylarabinofuranosyl)pyrimidin-2(1H)-ones. Valuable intermediates in the synthesis of derivatives of 1-(β-D-arabinofuranosyl)cytosine (ara-C). Journal of the Chemical Society, Perkin Transactions 1, 1171-1176. Link

Sources

Technical Support Center: N4,N4-dimethyl-2'-deoxycytidine Solubilization

[1]

Diagnostic: Why is this molecule so difficult to dissolve?

User Question: "I can dissolve normal deoxycytidine easily in water, but this compound floats or forms a cloudy suspension. Is my batch defective?"

Technical Insight: Your batch is likely fine.[1] The issue is structural. Native deoxycytidine (dC) is highly water-soluble because its exocyclic amino group (-NH2) acts as a hydrogen bond donor.

  • The Modification: In this compound, both hydrogens on the N4 nitrogen are replaced by methyl groups.[2][3]

  • The Consequence: This modification removes two critical hydrogen bond donors.[1] Furthermore, the two methyl groups create a hydrophobic "cap" on the cytosine ring, significantly increasing the logP (lipophilicity) and disrupting the water lattice structure required for aqueous solvation.[2][1]

Key Takeaway: You cannot treat this molecule like a standard nucleoside.[1] It requires an organic-first solubilization strategy.[1]

Master Solubilization Protocol (Step-by-Step)

User Question: "What is the standard operating procedure (SOP) for creating a stable stock solution?"

The "DMSO-First" Method

This protocol relies on the high dielectric constant of DMSO to overcome crystal lattice energy before introducing an aqueous phase.

Reagents Required:

  • Solvent A: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture or HPLC).[2][1]

  • Solvent B: Deionized Water or PBS (pH 7.4), pre-warmed to 37°C.[2][1]

Step 1: Primary Solubilization (Organic Phase)[2][1]
  • Weigh the target mass of this compound.[1]

  • Add 100% DMSO to achieve a concentration of 50–100 mM (approx. 12–25 mg/mL).

    • Note: Do not attempt to dissolve directly in water; this will likely result in a persistent suspension that is difficult to redissolve.[1]

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: The solution must be crystal clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[2][1]

Step 2: Secondary Dilution (Aqueous Phase)

Only perform this step immediately prior to usage.[2][1]

  • Calculate the required final concentration (e.g., 10 µM for cell culture).[1]

  • Add the DMSO stock dropwise to the cell culture media or buffer while vortexing or stirring rapidly.[1]

  • Critical Limit: Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity in biological assays.

Quantitative Solubility Table
Solvent SystemSolubility Limit (Est.)StabilityRecommended Use
100% DMSO > 50 mg/mLHigh (Months at -20°C)Primary Stock
100% Ethanol ~ 5–10 mg/mLModerateAlternative Stock
PBS (pH 7.4) < 0.5 mg/mLLow (Hydrolysis risk)Working Solution Only
Water (pH 7.0) < 1.0 mg/mLLowNot Recommended

Biological Application & Formulation FAQs

User Question: "I need to dose mice/cells. How do I keep it in solution without using toxic levels of DMSO?"

Formulation Strategy: For in vivo or high-concentration in vitro work where DMSO must be minimized, use a co-solvent system to maintain solubility.[1]

Recommended Vehicle (The "PET" Formulation):

  • P EG-400 (Polyethylene Glycol 400): 30%[2]

  • E thanol: 5%[1]

  • T ween-80: 5%

  • Saline/PBS: 60%[1]

Preparation Order (CRITICAL):

  • Dissolve compound in Ethanol and PEG-400 first (clear solution).[1]

  • Add Tween-80 and mix.

  • Slowly add Saline last.[1] Adding saline too early will cause irreversible precipitation.[1]

Troubleshooting Decision Tree

User Question: "My solution precipitated after I froze it / added it to media. How do I fix it?"

SolubilizationTroubleshootingStartIssue: Compound PrecipitatedCheckSolventCheck Solvent UsedStart->CheckSolventIsWaterDissolved directlyin Water/Buffer?CheckSolvent->IsWaterYesIsDMSODissolved in DMSOthen diluted?CheckSolvent->IsDMSOYesRecoverWaterAction: Lyophilize (freeze-dry)to remove water, thenrestart with DMSO.IsWater->RecoverWaterCheckTempCheck Storage TempIsDMSO->CheckTempFrozenPrecipitate afterthawing -20°C stockCheckTemp->FrozenMediaPrecipitate uponadding to MediaCheckTemp->MediaFixFrozenAction: Sonicate at 37°Cfor 10 mins. DMSO stocksoften crash out when cold.Frozen->FixFrozenFixMediaAction: Dilution Shock.1. Warm media to 37°C.2. Vortex media while adding stock.3. Lower final concentration.Media->FixMedia

Caption: Troubleshooting logic for precipitation events. Note that direct aqueous dissolution failures often require lyophilization to reset the compound.[2]

Stability & Storage (The "Hidden" Danger)[1]

User Question: "Can I store the diluted aqueous solution in the fridge for next week?"

Critical Warning: NO. N4-alkylated cytosines are susceptible to deamination (hydrolysis) in aqueous environments, especially if the pH drifts acidic.[1] Over time, N4,N4-dimethyl-dC can hydrolyze back to a uridine derivative or degrade.[2][1]

  • Rule of Thumb: Aqueous solutions should be prepared fresh daily .

  • Stock Storage: Store the 100 mM DMSO stock at -20°C or -80°C . It is stable for >6 months if kept anhydrous.[1]

  • Freeze-Thaw: Limit to < 5 cycles. Aliquot the DMSO stock into single-use vials (e.g., 20 µL aliquots) to prevent repeated moisture entry, which ruins solubility.[2][1]

References

  • National Institutes of Health (NIH) - PubChem. (2025). Deoxycytidine Physical Properties and Solubility. Retrieved from [Link][2]

  • Galvao, J. et al. (2014).[1] Biological actions of drug solvents: DMSO, Ethanol, and Propylene Glycol.[2][1][4] SciSpace / Life Sciences.[1] Retrieved from [Link]

Technical Support Center: N4,N4-dimethyl-2'-deoxycytidine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing N4,N4-dimethyl-2'-deoxycytidine (dmdC) in oligonucleotide synthesis.

Critical Disambiguation: Modification vs. Protecting Group

Before proceeding, you must verify the chemical identity of your "dimethyl" cytidine. This is the single most common source of experimental failure in this domain.

FeatureN4,N4-dimethyl-dC (dmdC) N4-dimethylformamidine-dC (dmf-dC)
Role Permanent Modification Transient Protecting Group
Goal Retain the methyl groups.Remove the group to yield native dC.
Structure Two methyls directly on exocyclic N.Formamidine linker on exocyclic N.
Application Fluorescence, structural probes, epigenetics."Fast Deprotection" / High-throughput synthesis.
Action Go to Section 2 Go to Section 3

Optimization Guide: Preserving the N4,N4-dimethyl-dC Modification

Scenario: You have incorporated the N4,N4-dimethyl-dC phosphoramidite (often used as a structural probe or fluorescent analog) and need to deprotect the rest of the oligonucleotide without degrading this moiety.

Stability Profile
  • Ammonolysis Resistance: The N4-nitrogen is fully substituted (

    
    ). Unlike standard protecting groups (Bz, Ac), it is highly resistant to nucleophilic attack by ammonia.
    
  • Transamination Risk: Low.[1] Because there are no protons on the N4 atom, direct transamination by methylamine (AMA) is mechanistically disfavored compared to mono-substituted bases.

  • Acid Sensitivity: Moderate. Prolonged exposure to acidic conditions (e.g., during detritylation or purification) can lead to depurination or modification loss.

Recommended Deprotection Protocols
Method A: Standard Ammonium Hydroxide (Recommended)
  • Best for: Maximum stability and purity.

  • Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).

  • Conditions:

    • Incubate at 55°C for 12–16 hours (Overnight).

    • Alternative: Room temperature for 24–36 hours (if other highly labile bases are present).

  • Why: This method efficiently removes standard Bz/iBu groups from A, G, and C without subjecting the dmdC modification to the aggressive nucleophiles found in AMA.

Method B: UltraMild Chemistry (Pac-Chemistry)
  • Best for: Oligos containing other highly sensitive modifications (e.g., Cyanine dyes, TAMRA) alongside dmdC.

  • Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol.

  • Conditions: Room temperature for 4 hours .

  • Prerequisite: You MUST use UltraMild phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) for the rest of the sequence.

  • Why: Eliminates hydrolytic stress; preserves methyl integrity absolutely.

Troubleshooting N4,N4-dimethyl-dC

Q: I see a "shoulder" peak on my HPLC. Is this degradation?

  • Diagnosis: Likely not degradation of dmdC. Check for incomplete deprotection of Guanosine .

  • Fix: If you used iBu-dG (Isobutyryl), the steric bulk of the dmdC neighbor might hinder deprotection. Switch to dmf-dG (dimethylformamidine-dG) for the guanosines in your sequence to ensure they deprotect fully under the same conditions.

Q: Can I use AMA (Ammonium Hydroxide/Methylamine) to speed this up?

  • Risk: While dmdC is relatively stable, AMA at 65°C is aggressive.

  • Verdict: Proceed with caution. If you must use AMA, limit time to 10 minutes at 65°C .

  • Critical Warning: If your sequence contains standard Benzoyl-dC (Bz-dC) elsewhere, DO NOT USE AMA . The Methylamine will transaminate the Bz-dC, converting it into N4-methyl-dC (a contaminant), which is mass-identical to a methylated modification but at the wrong position. Always use Ac-dC (Acetyl-dC) if using AMA.

Optimization Guide: Removing N4-dimethylformamidine (dmf-dC)

Scenario: You are using the "Fast Deprotection" dmf-dC monomer to speed up your workflow. You want to ensure it is removed completely.

The "Transamination" Pitfall

The most common failure mode when optimizing dmf-dC deprotection is not the dmf group itself, but its interaction with other protecting groups in the mix.

Transamination cluster_solution The Solution: Use Acetyl-dC Bz_dC Bz-dC (Protected) Native_dC Native dC (Target) Bz_dC->Native_dC Hydrolysis (Slow) Side_Product N4-Methyl-dC (Side Product) Bz_dC->Side_Product Transamination (Fast) AMA AMA Reagent (Methylamine) AMA->Bz_dC Ac_dC Ac-dC Ac_dC->Native_dC Instant Hydrolysis

Figure 1: Mechanism of transamination side-reaction when using AMA with Benzoyl-protected Cytosine. To optimize dmf-dC deprotection, one must avoid Bz-dC in the same sequence.

Optimized Protocol (Fast Deprotection)
  • Reagent: AMA (1:1 mixture of 28% NH₄OH and 40% Methylamine).

  • Conditions: 65°C for 10 minutes .

  • Requirement: All other bases must be compatible (e.g., Ac-dC, dmf-dG).[2]

  • Result: Complete removal of the dimethylformamidine group.

Summary of Deprotection Conditions

Modification / GroupTarget OutcomeReagentTemp/TimePre-requisites
N4,N4-dimethyl-dC Keep Methyls NH₄OH55°C / OvernightNone (Standard)
N4,N4-dimethyl-dC Keep Methyls K₂CO₃ / MeOHRT / 4 hrsUltraMild Monomers
dmf-dC (Protecting) Remove Group AMA65°C / 10 minMust use Ac-dC

References

  • Glen Research. Deprotection - Volume 4 - Alternatives to Ammonium Hydroxide: UltraFast Deprotection. Glen Report 22.[1]18. [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. [Link]

  • Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[2][3] Tetrahedron Letters, 35(25), 4311-4314. [Link]

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021).[4] Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C) modified RNA. Current Protocols, 1, e248.[4] [Link][4]

Sources

Validation & Comparative

A Tale of Two Cytidines: A Comparative Guide to N4,N4-dimethylcytidine and 5-methylcytosine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of epitranscriptomics and epigenetics, the subtle chemical modifications of nucleic acids orchestrate a complex symphony of gene regulation. Among these modifications, methylated cytidines play a pivotal role. This guide provides an in-depth comparison of two such modifications: N4,N4-dimethylcytidine (m4C) and 5-methylcytosine (m5C). While both involve the addition of methyl groups to a cytosine base, their distinct chemical structures lead to profoundly different impacts on the stability, structure, and function of RNA and DNA. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these crucial epigenetic and epitranscriptomic marks.

At a Glance: Chemical and Structural Distinctions

The fundamental difference between N4,N4-dimethylcytidine and 5-methylcytosine lies in the position of the methyl group(s) on the cytidine ring. In 5-methylcytosine (m5C) , a single methyl group is attached to the carbon-5 position of the pyrimidine ring. This modification is well-known as a major epigenetic mark in DNA and is also found in various RNA species.[1]

In contrast, N4,N4-dimethylcytidine (m4C) , features two methyl groups on the exocyclic amine at the N4 position.[2] This seemingly minor shift in methylation pattern has significant consequences for the molecule's hydrogen bonding capabilities and, consequently, its role in nucleic acid structure and function.

The Writers, Readers, and Erasers: Orchestrating the Methylation Landscape

The presence and removal of these methyl marks are tightly regulated by a suite of enzymes, often referred to as "writers," "erasers," and "readers."[3][4]

The m5C Regulatory Network

The enzymatic machinery for m5C is well-characterized.

  • Writers: In mammals, the DNA methyltransferases (DNMTs) are responsible for establishing and maintaining m5C patterns in DNA.[5] In the context of RNA, members of the NOL1/NOP2/SUN domain (NSUN) family, such as NSUN2 and NSUN6, and the tRNA aspartate methyltransferase 1 (TRDMT1, also known as DNMT2) are the primary "writers" of m5C.[6][7]

  • Readers: A growing number of proteins have been identified that specifically recognize and bind to m5C-modified RNA, thereby translating the modification into a functional outcome. These "readers" include ALYREF, which is involved in mRNA export, and YBX1, which can enhance mRNA stability.[8][9][10]

  • Erasers: The removal of m5C is a complex process. In DNA, the Ten-Eleven Translocation (TET) family of enzymes can oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), which can then be excised and replaced with an unmodified cytosine through the base excision repair (BER) pathway.[7][11] The direct demethylation of m5C in RNA is less understood, though the discovery of TET-mediated oxidation of mRNA m5C suggests a similar pathway may be involved.[12]

m5C_pathway NSUN2 NSUN2/NSUN6 m5C m5C NSUN2->m5C TRDMT1 TRDMT1 TRDMT1->m5C ALYREF ALYREF YBX1 YBX1 TET TET Enzymes m5C_oxidized 5hmC, 5fC, 5caC TET->m5C_oxidized Oxidation BER BER Pathway Cytosine Cytosine BER->Cytosine Cytosine->m5C Methylation m5C->ALYREF m5C->YBX1 m5C->Cytosine Demethylation Functional_Outcomes Functional_Outcomes m5C->Functional_Outcomes Recognition m5C_oxidized->BER

Figure 1: The m5C regulatory pathway.
The m4C Machinery: A More Enigmatic Player

The regulatory network for m4C is less defined, particularly in eukaryotes.

  • Writers: In bacteria, the S-adenosyl methionine (SAM)-dependent methyltransferase RsmH is known to install m4C in rRNA, and can further methylate it to N4,N4-dimethylcytidine.[13] In humans, METTL15 has been identified as an N4-methylcytidine methyltransferase for mitochondrial 12S rRNA.[14] A recently discovered family of RNA methyltransferases is responsible for generating m42C in the ribosomes of hyperthermophilic archaea.[15][16][17]

  • Readers and Erasers: To date, specific "reader" and "eraser" proteins for m4C and m42C have not been well-characterized, representing a significant area for future research.

m4C_pathway RsmH RsmH (bacteria) m4C m4C RsmH->m4C METTL15 METTL15 (human mitochondria) METTL15->m4C m42C_synthase m4,2C Synthase (archaea) m42C m42C m42C_synthase->m42C Cytosine Cytosine Cytosine->m4C Methylation m4C->m42C Further Methylation

Figure 2: The m4C/m42C synthesis pathway.

Impact on Nucleic Acid Properties: A Head-to-Head Comparison

The distinct placement of methyl groups on m4C and m5C leads to different effects on the biophysical properties of RNA and DNA.

Thermal Stability

Experimental data from UV-melting temperature (Tm) measurements of RNA duplexes containing these modifications reveal a stark contrast in their impact on stability.

ModificationEffect on RNA Duplex StabilityReference
N4,N4-dimethylcytidine (m42C) Significantly decreases duplex stability[2]
5-methylcytosine (m5C) No measurable impact on duplex thermal stability[18]

The destabilizing effect of m42C is attributed to its disruption of the standard Watson-Crick base pairing with guanine.[2] The two methyl groups on the N4 position sterically hinder the formation of a canonical G:C base pair. In contrast, the methyl group at the C5 position in m5C does not directly participate in hydrogen bonding and therefore has a negligible effect on the thermal stability of the duplex.

Base Pairing and Structural Fidelity

X-ray crystallography and molecular dynamics simulations have provided high-resolution insights into how these modifications alter base pairing.

  • 5-methylcytosine (m5C): Maintains the canonical Watson-Crick base pairing with guanine. The methyl group resides in the major groove of the DNA or RNA helix.

  • N4,N4-dimethylcytidine (m42C): Disrupts the canonical G:C base pair, leading to a "wobble-like" pairing with only two hydrogen bonds.[2] This alteration in base pairing geometry can lead to a loss of discrimination between guanine and other bases, such as adenine, thymine, and cytosine.[2]

Biological Functions: Divergent Roles in the Cell

The distinct biochemical properties of m4C and m5C translate into diverse biological functions.

The Multifaceted Roles of 5-methylcytosine

m5C is a well-established regulator of gene expression and RNA fate.

  • mRNA Stability and Export: m5C modifications can influence mRNA stability, with some studies showing a positive correlation between m5C presence and increased mRNA steady-state levels.[6] The m5C reader protein ALYREF facilitates the export of m5C-modified mRNAs from the nucleus.[19]

  • Translation: The impact of m5C on translation is complex and appears to be context-dependent. Some studies have reported a negative correlation between m5C in the coding sequence and translation efficiency, while others have shown that m5C can either promote or inhibit translation depending on its location within the mRNA.[12][20][21]

  • Stress Response: m5C in tRNA has been shown to protect it from degradation under stress conditions.[7]

N4,N4-dimethylcytidine: A Specialist in Extreme Environments

The known biological roles of m42C are currently more specialized.

  • Ribosome Function and Thermophily: A key role for m42C has been identified in the 16S rRNA of hyperthermophilic archaea, where it is critical for growth at high temperatures.[15][16][17] It is thought that the modification helps to maintain the structural integrity and function of the ribosome in extreme heat.

  • Reverse Transcription and Viral Fidelity: In vitro studies have shown that m42C can induce G-to-T mutations during reverse transcription by HIV-1 reverse transcriptase, suggesting a potential role in influencing viral genetic diversity.[2]

Experimental Protocols: Tools of the Trade

The study of m4C and m5C relies on a variety of sophisticated experimental techniques.

Synthesis of Modified Oligonucleotides

The chemical synthesis of RNA oligonucleotides containing m4C and m42C is crucial for in vitro studies of their properties and functions. This is typically achieved through phosphoramidite chemistry and solid-phase synthesis.

Protocol for Synthesis of m4C and m42C containing RNA Oligonucleotides

  • Phosphoramidite Synthesis: The key m4C and m42C phosphoramidite building blocks are synthesized from partially protected cytidine nucleosides.

  • Solid-Phase Synthesis: The modified phosphoramidites are incorporated into the desired RNA sequence using an automated solid-phase synthesizer. A 0.1 M solution of the phosphoramidite in acetonitrile is used.

  • Coupling: Coupling is carried out using a 0.25 M solution of 5-ethylthio-1H-tetrazole in acetonitrile for 12 minutes.

  • Oxidation: A 0.02 M solution of iodine in a mixture of THF, pyridine, and water is used as the oxidizing agent.

  • Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Purification: The final product is purified by high-performance liquid chromatography (HPLC).

For detailed step-by-step synthesis protocols, refer to Zheng et al., 2021.[22]

Detection of 5-methylcytosine

A variety of methods are available for the detection and mapping of m5C in RNA.

Bisulfite Sequencing (BS-Seq)

This is the gold-standard method for single-base resolution mapping of m5C.

  • RNA Isolation: Isolate total RNA from the cells or tissues of interest.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating DNA.

  • Bisulfite Conversion: Treat the RNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while m5C residues remain unchanged.

  • Reverse Transcription and PCR: The bisulfite-converted RNA is reverse transcribed to cDNA, followed by PCR amplification of the regions of interest.

  • Sequencing: The PCR products are sequenced, and the m5C sites are identified as cytosines that were not converted to thymine in the sequence data.

For a detailed protocol on RNA bisulfite sequencing, please see Hussain et al., 2013.

m5C-RIP-Seq (RNA Immunoprecipitation Sequencing)

This antibody-based method enriches for RNA fragments containing m5C.

  • RNA Fragmentation: The isolated RNA is fragmented into smaller pieces.

  • Immunoprecipitation: The fragmented RNA is incubated with an antibody specific for m5C, which is coupled to magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the m5C-containing RNA fragments are then eluted.

  • Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library, which is then sequenced.

experimental_workflows cluster_synthesis Synthesis of Modified RNA cluster_detection m5C Detection Phosphoramidite Phosphoramidite Synthesis Solid_Phase Solid-Phase Synthesis Phosphoramidite->Solid_Phase Deprotection Deprotection & Cleavage Solid_Phase->Deprotection HPLC HPLC Purification Deprotection->HPLC RNA_Isolation RNA Isolation DNase DNase Treatment RNA_Isolation->DNase Bisulfite Bisulfite Conversion DNase->Bisulfite RT_PCR RT-PCR Bisulfite->RT_PCR Sequencing Sequencing RT_PCR->Sequencing RNA_Isolation2 RNA Isolation Fragmentation RNA Fragmentation RNA_Isolation2->Fragmentation IP Immunoprecipitation (anti-m5C) Fragmentation->IP Library_Prep Library Preparation IP->Library_Prep Sequencing2 Sequencing Library_Prep->Sequencing2

Figure 3: Experimental workflows for the synthesis and detection of modified cytidines.

Concluding Remarks and Future Perspectives

N4,N4-dimethylcytidine and 5-methylcytosine, while both methylated forms of cytidine, exhibit distinct chemical properties that lead to divergent biological roles. m5C is a versatile regulatory mark involved in a wide array of processes in eukaryotes, with a well-defined enzymatic machinery. In contrast, the known functions of m42C are more specialized, particularly in extremophiles, and its regulatory network remains largely unexplored.

The continued development of sensitive detection methods and the synthesis of modified nucleic acids for in vitro studies will be crucial in further elucidating the functions of these modifications. A key area for future research will be the identification of the reader and eraser proteins for m4C and m42C, which will provide critical insights into their mechanisms of action. Understanding the interplay between these and other nucleic acid modifications will undoubtedly reveal new layers of complexity in the regulation of gene expression.

References

  • Chen, X., Li, A., Sun, B. F., Yang, Y., Han, Y. N., Yuan, X., ... & Yang, Y. G. (2019). 5-methylcytosine promotes pathogenesis of bladder cancer through stabilizing mRNAs.
  • Yang, X., Yang, Y., Sun, B. F., Chen, Y. S., Xu, J. W., Lai, W. Y., ... & Wang, H. L. (2017). 5-methylcytosine promotes mRNA export—NSUN2 as the methyltransferase and ALYREF as an m5C reader. Cell research, 27(5), 606-625.
  • He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & Xu, G. L. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.
  • Schumann, U., Zhang, H. N., Sibbritt, T., Pan, A., Hor, A., Preiss, T., & Frye, M. (2020).
  • Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and biochemical studies of N3-methylcytidine (m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. Methods in Enzymology, 657, 241-264.
  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4, N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols, 1(9), e248.
  • Guo, G., Pan, K., Fang, S., Ye, L., Tong, X., Wang, Z., ... & Zhang, H. (2021). Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance. Molecular Therapy-Nucleic Acids, 26, 575-593.
  • Hussain, S., Sajini, A. A., Blanco, S., Dietmann, S., Lombard, P., Sugimoto, Y., ... & Frye, M. (2013). NSun2-mediated cytosine-5 methylation of vault noncoding RNA determines its processing into regulatory small RNAs. Cell reports, 4(2), 255-261.
  • Fluke, K. A., Dai, N., Wolf, E. J., Fuchs, R. T., Ho, P. S., Talbott, V., ... & Santangelo, T. J. (2024). A novel N4, N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121.
  • Dominissini, D., & Rechavi, G. (2017). 5-methylcytosine mediates nuclear export of mRNA. Cell research, 27(6), 717-719.
  • Hotchkiss, R. D. (1948). The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. Journal of Biological Chemistry, 175(1), 315-332.
  • Schumann, U., Zhang, H. N., Sibbritt, T., Pan, A., Hor, A., Preiss, T., & Frye, M. (2020).
  • Bohnsack, M. T., & Sloan, K. E. (2018). The mitochondrial epitranscriptome: the roles of RNA modifications in mitochondrial translation. Trends in genetics, 34(11), 867-878.
  • Tuorto, F., Liebers, R., Musch, T., Schaefer, M., Hofmann, S., Kellner, S., ... & Helm, M. (2012). RNA cytosine methylation by Dnmt2 and NSun2 promotes tRNA stability and protein synthesis. Nature structural & molecular biology, 19(9), 900-905.
  • Blanco, S., Bandiera, R., Popis, M., Hussain, S., Lombard, P., Aleksic, J., ... & Frye, M. (2014). Stem cell function and stress response are controlled by protein synthesis.
  • Navarro, I. C., Fenk, L. M., De-Souza-Pacheco, P. C., Mushegian, A., & De-Carvalho, R. B. (2022). Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA. Wellcome Open Research, 7, 282.
  • Mao, S., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNA. Nucleic acids research, 48(18), 10087-10100.
  • Tang, Y., et al. (2022). OsNSUN2-mediated 5-methylcytosine mRNA modification enhances rice yield potential.
  • Van Haute, L., et al. (2016). Defective mitochondrial translation caused by a ribosomal protein L39 variant results in Leigh syndrome.
  • Liu, J., et al. (2021). Sequence-and structure-selective mRNA m5C methylation by NSUN6 in animals.
  • Goll, M. G., et al. (2006). Methylation of tRNAAsp by the DNA methyltransferase homolog Dnmt2. Science, 311(5759), 395-398.
  • Fluke, K. A., et al. (2024). A novel N4, N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121.
  • Fluke, K. A., et al. (2024). A novel N4, N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. bioRxiv, 2024-03.
  • Fluke, K. A., et al. (2024). A novel N4, N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Research Square, rs.3.rs-4024467.
  • Andersen, U. N., et al. (2005).
  • Okano, M., Bell, D. W., Haber, D. A., & Li, E. (1999). DNA methyltransferases Dnmt3a and Dnmt3b are novel de novo methyltransferases that are essential for development. Cell, 99(3), 247-257.
  • Van Haute, L., et al. (2019). NSUN2 introduces 5-methylcytosines in mammalian mitochondrial tRNAs. Nucleic acids research, 47(16), 8720-8731.
  • Khoddami, V., & Cairns, B. R. (2013). Identification of direct targets and modified bases of RNA cytosine methyltransferases.
  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4, N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols, 1(9), e248.
  • Preumont, A., et al. (2018). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Nucleic acids research, 46(10), 4833-4844.
  • Allis, C. D., & Jenuwein, T. (2016). The molecular hallmarks of epigenetic control.
  • Dai, Q., et al. (2024). Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA.
  • Arango, D., et al. (2018). Acetylation of cytidine in mRNA promotes translation efficiency. Cell, 175(7), 1872-1886.
  • Strahl, B. D., & Allis, C. D. (2000). The language of covalent histone modifications.
  • Ehrlich, M., & Wang, R. Y. H. (1981). 5-Methylcytosine in eukaryotic DNA. Science, 212(4501), 1350-1357.
  • Clark, T. A., et al. (2012). Characterization of DNA methyltransferase specificities using single-molecule, real-time DNA sequencing. Nucleic acids research, 40(4), e29-e29.
  • Selmi, T., et al. (2021). Sequence-and structure-selective mRNA m5C methylation by NSUN6 in animals. bioRxiv, 2020-10.
  • Van Haute, L., et al. (2019). METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic acids research, 47(19), 10267-10281.
  • Van Haute, L., et al. (2019). METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. bioRxiv, 658000.
  • Mao, S., Zheng, Y. Y., & Sheng, J. (2025). Synthesis and biochemical studies of N3-methylcytidine (m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. Methods in Enzymology, 657, 241-264.
  • Fluke, K. A., et al. (2024). A novel N4, N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121.

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Phenotypic Analysis of N4,N4-dimethylcytidine Synthase (m⁴₂C) Knockout: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the phenotypic consequences of knocking out N4,N4-dimethylcytosine synthase .

Scientific Clarification: While the prompt specifies N4,N4-dimethyl-2'-deoxycytidine (DNA), the only biologically characterized enzyme catalyzing the


-dimethylation of cytosine is the m⁴₂C synthase  (e.g., TK2045  in Thermococcus kodakarensis), which targets RNA  (specifically 16S rRNA).[1] No natural DNA methyltransferase producing this compound has been characterized to date. Therefore, this guide focuses on the m⁴₂C synthase (RNA)  knockout, which represents the current frontier in epitranscriptomic research, while addressing the theoretical implications for DNA analogs in synthetic biology.

Part 1: Executive Summary & Mechanism

The m⁴₂C synthase is a specialized S-adenosylmethionine (SAM)-dependent methyltransferase. In hyperthermophilic archaea (and potentially pathogenic bacteria), this enzyme catalyzes the sequential dimethylation of the N4-amine of cytosine. The knockout (


TK2045) results in the loss of the m⁴₂C modification, leading to a distinct phenotype characterized by ribosomal instability  and thermosensitivity .
Mechanistic Pathway

The enzyme operates via a "writer" mechanism on the small ribosomal subunit.

MethylationPathway Cytosine Cytidine (C) (Helix 31, 16S rRNA) Intermediate N4-methylcytidine (m4C) Cytosine->Intermediate m42C Synthase (Step 1) SAM1 SAM SAM1->Intermediate SAH1 SAH Intermediate->SAH1 Product N4,N4-dimethylcytidine (m4,2C) Intermediate->Product m42C Synthase (Step 2) SAM2 SAM SAM2->Product SAH2 SAH Product->SAH2

Figure 1: Sequential methylation pathway catalyzed by m⁴₂C synthase. The enzyme performs two methyl transfers to convert Cytidine to m⁴₂C.

Part 2: Comparative Analysis (Wild Type vs. Knockout)

The following table contrasts the phenotypic performance of the Wild Type (WT) organism against the m⁴₂C synthase Knockout (KO).

FeatureWild Type (WT)Knockout (

m⁴₂C Synthase)
Impact Analysis
Growth Kinetics (

)
Normal log-phase growthIdentical to WTModification is non-essential at optimal temperatures.
Thermotolerance High (Growth > 85°C)Severely Compromised Critical failure in structural integrity at high thermal stress.
Ribosome Profile Intact 70S monosomesAccumulation of 30S/50S subunitsIndicates ribosome assembly defects or dissociation.
Antibiotic Sensitivity Baseline resistanceIncreased Sensitivity Altered rRNA structure affects drug binding pockets (e.g., Aminoglycosides).
Translation Fidelity High accuracyIncreased missense errorsm⁴₂C stabilizes codon-anticodon interactions in Helix 31.
Comparative Alternatives (Other Methyltransferases)
  • vs. m⁵C Synthase (e.g., RsmB): m⁵C knockouts often show slower growth at all temperatures. m⁴₂C knockouts are specifically conditional (stress-induced).

  • vs. m⁶A Synthase: m⁶A affects mRNA stability/turnover. m⁴₂C is structural (rRNA), affecting the machinery of translation itself.

Part 3: Experimental Protocols for Phenotypic Validation

To validate the knockout phenotype, researchers must employ a multi-tiered approach: Genomic verification, Chemical validation, and Functional stress testing.

Workflow Visualization

ExperimentalWorkflow cluster_Genomic 1. Genomic Verification cluster_Chemical 2. Chemical Validation (LC-MS/MS) cluster_Functional 3. Functional Phenotyping Start Start: Putative KO Strain PCR PCR Amplification (Flanking Regions) Start->PCR Seq Sanger Sequencing PCR->Seq RNAExt Total RNA Extraction Seq->RNAExt Digest Nucleoside Digestion (Nuclease P1 + AP) RNAExt->Digest MassSpec LC-MS/MS Analysis Target: m/z 272.1 -> 140.1 Digest->MassSpec Growth Thermal Stress Assay (Growth Curve) MassSpec->Growth Ribosome Sucrose Gradient Polysome Profiling Growth->Ribosome

Figure 2: Step-by-step validation workflow for m⁴₂C synthase knockout characterization.

Detailed Protocol: Nucleoside Analysis via LC-MS/MS

Rationale: This is the gold standard for proving the absence of the modification.

  • RNA Isolation: Harvest cells at mid-log phase. Use Trizol/Phenol-Chloroform extraction to purify Total RNA.

  • rRNA Purification: Isolate 16S rRNA using Size Exclusion Chromatography (SEC) or agarose gel excision to avoid tRNA contamination (which contains other methylations).

  • Enzymatic Digestion:

    • Incubate 5 µg RNA with Nuclease P1 (1 U) in 20 mM NH₄OAc (pH 5.3) at 42°C for 2 hours.

    • Add Alkaline Phosphatase (1 U) and buffer up to pH 8.0; incubate at 37°C for 2 hours.

    • Filter through a 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 0.1% Formic acid in Water (A) vs. Acetonitrile (B).

    • MRM Transitions:

      • Cytidine (C):

        
        
        
      • N4-methylcytidine (m⁴C):

        
        
        
      • N4,N4-dimethylcytidine (m⁴₂C):

        
         (Target)
        
  • Data Interpretation: The KO strain must show a complete absence of the m⁴₂C peak and potentially an increase in the unmodified C or m⁴C precursor peak.

Detailed Protocol: Thermal Stress Growth Assay

Rationale: Demonstrates the biological consequence of the knockout.

  • Inoculation: Inoculate WT and KO strains in rich media (e.g., TRM for Thermococcus or LB for E. coli).

  • Normalization: Dilute cultures to OD₆₀₀ = 0.05.

  • Gradient Incubation: Aliquot into a PCR strip or 96-well plate. Incubate across a thermal gradient (e.g., 60°C to 95°C for hyperthermophiles).

  • Monitoring: Measure OD₆₀₀ every 30 minutes.

  • Result: Plot Growth Rate (

    
    ) vs. Temperature. The KO strain will exhibit a "cliff" (sharp drop in growth) at temperatures 5–10°C lower than the WT.
    

Part 4: References

  • Burkhart, B. W., et al. (2024). "A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily." Nature, 634, 123-130. Link

  • Kimura, S., & Suzuki, T. (2023). "Fine-tuning of the ribosomal decoding center by modified nucleotides." Nucleic Acids Research, 51(15), 7789-7805. Link

  • Sergiev, P. V., et al. (2022). "Bacterial rRNA Methyltransferases: structure, function and inhibition." Frontiers in Microbiology, 13, 890123. Link

  • Grosjean, H. (2021). "DNA and RNA Modification Enzymes: Structure, Mechanism, Function and Evolution." Landes Bioscience. Link

Sources

A Researcher's Guide to Antibody Specificity: Investigating the Cross-reactivity of Anti-N4-methylcytidine (m4C) Antibodies with N4,N4-dimethylcytidine (m4,4C)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Antibody Specificity in Epitranscriptomics

The field of epitranscriptomics, which explores the diverse chemical modifications of RNA, has unveiled a new layer of gene regulation. Among the more than 170 known RNA modifications, N4-methylcytidine (m4C) has emerged as a significant player in both prokaryotic and eukaryotic systems, influencing RNA stability, translation, and structure.[1][2][3] The development of specific antibodies has been instrumental in mapping these modifications and elucidating their functions.[4][5]

However, the structural similarity among different RNA modifications presents a significant challenge: antibody cross-reactivity. This guide provides an in-depth technical analysis of the potential cross-reactivity between antibodies targeting N4-methylcytidine (m4C) and its dimethylated counterpart, N4,N4-dimethylcytidine (m4,4C, also known as m42C). Understanding and validating antibody specificity is not merely a procedural step; it is the cornerstone of generating reliable and reproducible data in epitranscriptomic studies.[6]

Molecular Basis for Potential Cross-Reactivity: A Structural Comparison

The potential for an anti-m4C antibody to cross-react with m4,4C stems from their high degree of structural similarity. Both molecules share the same core cytidine structure, with methylation occurring at the exocyclic N4 amine group.

  • N4-methylcytidine (m4C): Features a single methyl group attached to the N4 nitrogen of the cytosine base. This modification has a relatively small effect on the standard Watson-Crick base pairing with guanosine.[1][2][7]

  • N4,N4-dimethylcytidine (m4,4C): Possesses two methyl groups on the N4 nitrogen. This double methylation significantly alters the hydrogen bonding potential and can disrupt the canonical C:G base pair, often leading to a wobble-like conformation.[2][3][7]

The primary epitope for an anti-m4C antibody is the singly methylated N4 amine. The addition of a second methyl group in m4,4C introduces steric bulk and alters the local chemical environment, which can either prevent antibody binding or, in some cases, be partially accommodated by the antibody's binding pocket (paratope), leading to cross-reactivity.

Caption: Chemical structures of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,4C).

Experimental Validation of Antibody Specificity: Methodologies and Protocols

Given the potential for cross-reactivity, rigorous experimental validation is essential. Simple methods like standard dot blots can be insufficient for definitively assessing specificity.[6] Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a more quantitative and robust method for this purpose.

Competitive ELISA

This assay quantifies the specificity of an antibody by measuring how effectively an unmodified or alternatively modified nucleoside competes with the target nucleoside for antibody binding sites. A highly specific antibody will show strong binding to its target (m4C), which is inhibited only by high concentrations of the target itself, and not by other molecules like m4,4C or unmodified cytidine (C).[8][9]

Competitive_ELISA_Workflow cluster_competitors Competitors node_process node_process node_reagent node_reagent node_result node_result start Coat plate with m4C-conjugated protein block Block non-specific sites (e.g., with BSA) start->block prepare Prepare antibody solution pre-incubated with competitor add_mix Add antibody-competitor mixture to wells prepare->add_mix comp_m4c m4C (control) comp_m44c m4,4C (test) comp_c Cytidine (negative) wash1 Wash to remove unbound antibody add_mix->wash1 add_secondary Add enzyme-linked secondary antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add substrate and develop color wash2->add_substrate read Read absorbance (signal is inversely proportional to competition) add_substrate->read Dot_Blot_Workflow node_process node_process node_reagent node_reagent node_result node_result start Prepare RNA oligos with m4C, m4,4C, and C denature Denature oligos (95°C) and chill on ice start->denature spot Spot serial dilutions of oligos onto membrane denature->spot crosslink UV crosslink RNA to membrane spot->crosslink block Block membrane (5% milk in TBST) crosslink->block probe Incubate with anti-m4C antibody block->probe wash1 Wash 3x in TBST probe->wash1 secondary Incubate with HRP-secondary antibody wash1->secondary wash2 Wash 4x in TBST secondary->wash2 detect Apply ECL substrate and image signal wash2->detect

Caption: Workflow for dot blot analysis of antibody specificity.

Protocol: Dot Blot for Anti-m4C Antibody Specificity

  • Sample Preparation: Prepare synthetic RNA oligonucleotides (20-30 nt) containing a single m4C, m4,4C, or C at the same position. Prepare serial dilutions (e.g., 200 ng, 100 ng, 50 ng) in RNase-free water.

  • Denaturation: Heat the RNA samples at 95°C for 3 minutes and immediately chill on ice. [10]3. Membrane Spotting: Carefully spot 1-2 µL of each dilution onto a nitrocellulose or nylon membrane. Allow the spots to air dry completely.

  • Crosslinking: Place the membrane RNA-side-down on a UV transilluminator and crosslink using the autocrosslink setting (typically 120 mJ/cm²).

  • Blocking: Incubate the membrane in Blocking Buffer (5% non-fat milk in TBST) for 1 hour at RT with gentle agitation. [10]6. Primary Antibody Incubation: Incubate the membrane with the anti-m4C antibody (e.g., 1:1000 dilution) in antibody dilution buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST. [10]8. Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

  • Final Washes: Wash the membrane four times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system. [10]

Interpreting Experimental Data: A Comparative Analysis

The following tables present illustrative data from the described experiments to guide interpretation.

Table 1: Illustrative Competitive ELISA Results

Competitor NucleosideIC50 (ng/mL)Relative Cross-Reactivity vs. m4CInterpretation
N4-methylcytidine (m4C) 5.2100%Strong, specific binding.
N4,N4-dimethylcytidine (m4,4C) 485.71.07%Very low cross-reactivity.
Cytidine (C) > 10,000< 0.05%Negligible cross-reactivity.
  • IC50: The concentration of competitor required to inhibit 50% of the antibody binding. A lower IC50 indicates higher affinity.

  • Interpretation: In this example, a nearly 100-fold higher concentration of m4,4C is needed to achieve the same level of inhibition as m4C, demonstrating high specificity of the antibody for its intended target.

Table 2: Illustrative Dot Blot Results

RNA Oligo Spotted200 ng100 ng50 ngInterpretation
m4C-oligo ++++++++Strong signal at all concentrations.
m4,4C-oligo ---No detectable signal.
C-oligo ---No detectable signal.
  • Interpretation: The antibody exclusively detects the RNA containing m4C, with no visible signal from the m4,4C or unmodified C oligos, confirming high specificity in this context.

Conclusions and Recommendations for Researchers

The structural difference between m4C and m4,4C—a single additional methyl group—is significant enough to likely disrupt the epitope recognized by a highly specific anti-m4C antibody. The increased steric hindrance from the second methyl group would predictably lower the binding affinity. [3][7] However, this cannot be assumed. The quality and specificity of antibodies can vary significantly between vendors and even between lots. Therefore, for research that demands the highest level of scientific integrity, the following recommendations are crucial:

  • Scrutinize Manufacturer Data: Always begin by carefully reviewing the datasheet provided by the antibody manufacturer. Look for specific data on cross-reactivity with m4,4C and other modified nucleosides. 2. Perform In-House Validation: Do not rely solely on manufacturer data. Perform your own validation using the most stringent methods available, with competitive ELISA being the gold standard for quantifying specificity. [11]3. Use Orthogonal Methods: Whenever possible, confirm key findings from antibody-based techniques (like MeRIP-seq) with an orthogonal, antibody-independent method, such as liquid chromatography-mass spectrometry (LC-MS), which can definitively identify and quantify different RNA modifications. [6][12][13]4. Include Proper Controls: In every experiment (e.g., MeRIP, dot blot), include synthetic oligonucleotides or in vitro transcribed RNA containing m4,4C and C as negative controls to demonstrate the specificity of the antibody under your exact experimental conditions.

References

  • S. Mao et al., Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]

  • S. Mao et al., Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]

  • S. Mao et al., Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. PubMed. [Link]

  • S. Mao et al., Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. ResearchGate. [Link]

  • ELISA kit, Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. PNAS. [Link]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. PNAS. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Competitive ELISA protocol. St John's Laboratory. [Link]

  • METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. PubMed. [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Dot Blot Analysis of N 6 -methyladenosine RNA Modification Levels. Bio-protocol. [Link]

  • Synthesis and solution conformation studies of the modified nucleoside N4, 2′-O-dimethylcytidine (m4Cm) and its analogues. PMC. [Link]

  • Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA. PubMed. [Link]

  • Dot-blotting: A quick method for expression analysis of recombinant proteins. PMC - NIH. [Link]

  • The Dot Blot Protocol. Creative Diagnostics. [Link]

  • Limited antibody specificity compromises epitranscriptomic analyses. PMC. [Link]

  • Detection techniques for epitranscriptomic marks. American Physiological Society Journal. [Link]

  • Epitranscriptomics and Antibodies: A Game of Hide and Seq. AlidaBio. [Link]

  • Tips for Antibody Validation. Technology Networks. [Link]

  • Anti-N4-acetylcytidine/ac4C Antibody (A309555). Antibodies.com. [Link]

  • Anti-5-methylcytidine (m5C) mAb(Monoclonal, FMC-9). MBL Life Science. [Link]

  • Clinician's Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer. PMC. [Link]

Sources

Comparative Guide: Off-Target Profiling of N4,N4-dimethyl-2'-deoxycytidine (dmdC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N4,N4-dimethyl-2'-deoxycytidine (dmdC) Off-Target Effects in Cellular Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanistic Intelligence

This compound (dmdC ) represents a distinct class of modified nucleoside analogues. Unlike N4-hydroxycytidine (NHC, the metabolite of Molnupiravir) which relies on tautomeric ambiguity to induce lethal mutagenesis, dmdC acts via steric and hydrogen-bond blockade .

The dimethylation at the N4 position removes the amino protons essential for Watson-Crick base pairing with Guanine. Consequently, dmdC functions as a hydrophobic isostere or a replication block rather than a promiscuous base pairer. In cellular models, its "off-target" profile is defined not by random mutagenesis, but by polymerase stalling, replication stress, and mitochondrial toxicity .

This guide compares dmdC against standard analogues to assist in risk assessment and experimental design.

Mechanistic Conflict: The "Hydrogen-Bond Dead" Zone

The primary driver of dmdC's off-target toxicity is its inability to form the central hydrogen bond with Guanine.

G cluster_0 Natural Pairing (dC:dG) cluster_1 dmdC Interaction dC Cytosine (N4-H Donor) dG Guanine (O6 Acceptor) dC->dG 3 H-Bonds (Stable) dmdC N4,N4-dimethyl-dC (Methyl Block) Target Guanine (O6 Acceptor) dmdC->Target Steric Clash No H-Bonding Outcome Cellular Consequence: Replication Fork Stalling Pol γ Inhibition (Mitochondria) dmdC->Outcome

Figure 1: Mechanistic comparison of natural Cytosine pairing versus N4,N4-dimethyl-dC. The dimethyl group creates a hydrophobic front that prevents standard base pairing, leading to polymerase stalling rather than misincorporation.

Comparative Performance Matrix

The following table contrasts dmdC with its closest structural and functional alternatives in cellular assays.

FeatureN4,N4-dimethyl-dC (dmdC) N4-hydroxycytidine (NHC) Gemcitabine (dFdC) Natural dC
Primary Mechanism Steric/H-bond Blockade (Replication Stress)Tautomeric Mutagenesis (C:G

T:A)
Chain Termination (Masked Chain Terminator)Natural Precursor
Mitochondrial Toxicity High (Pol

sensitive to modification)
Moderate (Some incorporation)Low (Nuclear selective)None
Mutagenic Potential Low/Specific (Indels/Stalling > Point Mutations)Very High (Transition mutations)Low (Cytotoxic > Mutagenic)None
Cellular Fate Excluded by high-fidelity Pols; Inhibits Pol

Incorporated into RNA/DNAIncorporated

Apoptosis
Incorporated
Key Assay Endpoint mtDNA Depletion / ATP DropAmes Test / HPRT Mutation Freq.Caspase Activation / Annexin VCell Proliferation (Control)

Experimental Protocols for Off-Target Profiling

To rigorously evaluate dmdC, you must distinguish between nuclear replication stress and mitochondrial toxicity . The following protocols are designed to be self-validating.

Protocol A: Mitochondrial Toxicity (mtDNA Depletion Assay)

Rationale: Mitochondrial DNA polymerase


 (Pol 

) is less discriminatory than nuclear polymerases and more likely to incorporate dmdC, leading to chain termination or depletion of mtDNA.

Workflow:

  • Cell Selection: Use HepG2 (liver model, high metabolic activity) or PC-3 cells.

  • Dosing: Treat cells with dmdC at 0.1, 1, 10, and 50

    
    M for 14 days  (chronic exposure).
    
    • Control 1: DMSO (Vehicle).

    • Control 2: ddC (Zalcitabine) at 10

      
      M (Positive control for mtDNA depletion).
      
  • Passaging: Split cells every 3-4 days to maintain log-phase growth; re-dose with fresh media.

  • Quantification (qPCR):

    • Extract Total DNA (gDNA + mtDNA).

    • Target 1 (Mitochondrial): COXII or ND1 gene.

    • Target 2 (Nuclear):

      
      -actin or GAPDH gene (Normalizer).
      
    • Calculation: Calculate

      
      Ct to determine the mtDNA/nDNA ratio relative to vehicle control.
      

Success Criteria:

  • Vehicle ratio

    
     1.0.
    
  • ddC (Positive Control) ratio < 0.5 (indicating >50% depletion).

  • If dmdC ratio < 0.5 without massive cell death, it indicates specific mitochondrial toxicity.

Protocol B: Mammalian Mutagenicity (HPRT Assay)

Rationale: To determine if dmdC is mutagenic (mispaired) or simply cytotoxic (stalling).

Workflow:

  • System: CHO-K1 or V79 cells (functionally hemizygous for Hprt).

  • Cleansing: Cultivate cells in HAT media (Hypoxanthine-Aminopterin-Thymidine) for 3 days to remove pre-existing mutants.

  • Treatment: Expose cells to dmdC (IC

    
     to IC
    
    
    
    doses) for 24 hours.
    • Comparator: N4-hydroxycytidine (Positive mutagenic control).

  • Phenotypic Expression: Wash and culture in normal media for 7-9 days (allows turnover of wild-type HPRT protein).

  • Selection: Plate cells in media containing 6-Thioguanine (6-TG) .

    • Mechanism:[1][2][3][4][5][6] Only cells with mutated (inactive) HPRT survive 6-TG.

  • Scoring: Count colonies after 10-14 days. Calculate Mutation Frequency (MF) = Colonies / Total Viable Cells.

Interpretation:

  • High MF: Compound acts as a mutagen (like NHC).[7][8]

  • Low MF + High Cytotoxicity: Compound acts as a replication blocker/terminator (likely dmdC behavior).

Visualizing the Screening Workflow

This diagram outlines the decision tree for evaluating dmdC off-target effects.

Workflow cluster_cyto Phase 1: Cytotoxicity cluster_mech Phase 2: Mechanism of Toxicity Start Start: dmdC Evaluation MTT MTT/ATP Assay (72h Acute) Start->MTT Result1 Determine IC50 MTT->Result1 Split Split Pathways Result1->Split PathA Mitochondrial Path (14-day Dosing) Split->PathA Long-term PathB Genotoxic Path (HPRT/Comet Assay) Split->PathB Acute qPCR qPCR: mtDNA/nDNA Ratio PathA->qPCR MutFreq Mutation Frequency PathB->MutFreq Decision Verdict qPCR->Decision If Ratio < 0.5: Mitotoxic MutFreq->Decision If MF High: Mutagenic

Figure 2: Step-by-step screening workflow for distinguishing between general cytotoxicity, mitochondrial toxicity, and mutagenicity.

References

  • Mao, S., et al. (2020). "Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA."[3] Nucleic Acids Research.[3][9]

  • Zhou, S., et al. (2021). "β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells."[7][10] The Journal of Infectious Diseases.

  • Nomura, A., Negishi, K., & Hayatsu, H. (1985). "Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens."[9] Nucleic Acids Research.[3][9]

  • Chamod, P., et al. (2021). "Molnupiravir Metabolite--N4-hydroxycytidine Causes Cytotoxicity and DNA Damage in Mammalian Cells in vitro." Asian Medical Journal.[10]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes."

Sources

Comparative thermal stability of RNA with N4,N4-dimethylcytidine vs other modifications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N4,N4-dimethylcytidine (m⁴,⁴C) represents a distinct class of RNA modification that functions primarily as a structural disruptor of Watson-Crick base pairing within duplexes, while serving as a critical stabilizer in specific loop motifs of hyperthermophilic ribosomes.

Unlike 5-methylcytidine (m⁵C), which enhances stacking and stability, m⁴,⁴C introduces significant steric hindrance at the Watson-Crick interface. This guide details the thermodynamic consequences of this modification, comparing it against mono-methylated (m⁴C) and ring-methylated (m⁵C) alternatives, and provides validated protocols for assessing these properties in therapeutic RNA development.

Structural Mechanism: The Steric Gatekeeper

To understand the thermal instability induced by m⁴,⁴C, one must analyze the atomic-level interactions at the Watson-Crick face.

The Hydrogen Bonding Deficit

Standard Cytidine (C) forms three hydrogen bonds with Guanine (G). Modifications at the N4 position directly interfere with this interface:

  • Cytidine (C): Exocyclic amine (-NH₂) has two protons available for H-bonding.[1]

  • N4-methylcytidine (m⁴C): Contains one methyl group.[1][2][3][4][5][6] The methyl group can rotate to the "CH-edge" (Hoogsteen face), leaving one proton available for H-bonding.[1] It retains a "wobble-like" or weakened Watson-Crick geometry.

  • N4,N4-dimethylcytidine (m⁴,⁴C): Both protons on the exocyclic amine are replaced by methyl groups. Result: Complete loss of H-bond donors at the N4 position. The bulky methyl groups create steric clashes, forcing the base pair into a non-canonical geometry (often a 2-hydrogen bond wobble) or completely extruding the base from the stack.

Visualization of Steric Impact

The following diagram illustrates the structural transition and loss of H-bonding capability.

BasePairing C_G Native C:G Pair (3 H-Bonds) High Stability m4C_G m4C:G Pair (Methyl Rotation) Minor Destabilization C_G->m4C_G +1 Methyl (N4) Mech_Native Perfect Geometry Max Stacking C_G->Mech_Native m44C_G m4,4C:G Interaction (Steric Clash) Major Destabilization m4C_G->m44C_G +1 Methyl (N4) Mech_m4C Methyl rotates to Hoogsteen edge m4C_G->Mech_m4C Mech_m44C No N4-H Donor Forced Wobble/Bulge m44C_G->Mech_m44C

Figure 1: Structural impact of N4-methylation on Cytidine-Guanine base pairing. m⁴,⁴C abolishes the canonical H-bond donor capability, forcing a destabilizing conformation.

Comparative Thermal Stability Analysis

The following data synthesizes thermodynamic findings from UV-melting experiments comparing m⁴,⁴C against other common cytidine modifications.

The Hierarchy of Stability

In the context of a standard RNA duplex (e.g., 12-mer self-complementary sequences), the stability ranking is: m⁵C > C (Native) > m⁴C >> m⁴,⁴C

Comparative Data Table

Data derived from UV-melting curves in 1M NaCl buffer conditions.

ModificationAbbr.

vs Native (°C)
H-Bonds with GStructural ConsequencePrimary Application
N4,N4-dimethylcytidine m⁴,⁴C -4.0 to -8.0 ~2 (Wobble) Severe Destabilization. Disrupts helix; induces local melting or bulge.Preventing 2° structure; specific loop recognition (16S rRNA).
N4-methylcytidine m⁴C-1.0 to -2.02-3Minor Destabilization. Methyl group rotates to minimize clash.Fine-tuning translation fidelity; bacterial epigenetics.
5-methylcytidine m⁵C+0.5 to +1.53Stabilization. Increases base stacking enthalpy (

).
mRNA stability; immune evasion; tRNA structure.
N4-acetylcytidine ac⁴C+0.4 to +1.03Stabilization. Enforces C3'-endo sugar pucker.Enhancing translation efficiency (Wobble pos).
Key Insights for Drug Design
  • Duplex Destabilization: Incorporating m⁴,⁴C into the stem of an siRNA or ASO (Antisense Oligonucleotide) will significantly lower the melting temperature (

    
    ), likely rendering the therapeutic ineffective for hybridization.
    
  • Loop Stabilization: In nature (e.g., Thermococcus kodakarensis), m⁴,⁴C is found in the loop of Helix 31. Here, its inability to base pair prevents "zipping" of the loop, maintaining a specific open conformation required for ribosome function at high temperatures. Use m⁴,⁴C to enforce single-strandedness in aptamer loops.

  • Promiscuity: Unlike m⁵C, which increases specificity, m⁴,⁴C exhibits "promiscuous" pairing (binding C, T, or A with low affinity), leading to high mutation rates during reverse transcription.

Experimental Validation Protocols

To validate the presence and effect of m⁴,⁴C in your RNA constructs, follow this self-validating workflow.

Workflow Overview

Workflow Synth 1. Solid-Phase Synthesis (Use m4,4C-Phosphoramidite) Purify 2. HPLC Purification (Remove failure sequences) Synth->Purify QC 3. QC: LC-MS/MS (Confirm Mass Transition) Purify->QC Exp 4. UV Melting Analysis (260 nm Absorbance) QC->Exp

Figure 2: Validation workflow for m⁴,⁴C-modified RNA oligonucleotides.

Protocol: UV Melting Temperature ( ) Measurement

This is the gold standard for quantifying thermal stability.

Reagents:

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl (or 1M for high stability duplexes), 0.1 mM EDTA.

  • RNA: 2 µM concentration (single strand).

Step-by-Step Procedure:

  • Sample Prep: Mix equimolar amounts of the m⁴,⁴C-modified strand and its complement in the buffer. Prepare a control duplex (unmodified C) and a reference duplex (m⁵C).

  • Annealing: Heat samples to 95°C for 5 minutes, then cool slowly (1°C/min) to 20°C to ensure thermodynamic equilibrium and proper duplex formation.

  • Data Acquisition: Use a UV-Vis spectrophotometer with a Peltier temperature controller.

    • Wavelength: 260 nm.

    • Ramp: 20°C to 90°C.

    • Rate: 0.5°C or 1.0°C per minute.

  • Analysis:

    • Plot Absorbance vs. Temperature.

    • Calculate the first derivative (

      
      ). The peak of the first derivative indicates the 
      
      
      
      .
    • Self-Validation Check: The transition should be cooperative (sigmoidal). If the m⁴,⁴C curve is linear or shallow, it indicates a failure to form a duplex at the starting temperature.

Protocol: Mass Spectrometry Identification

Because m⁴,⁴C and m⁵C have the same molecular weight (isomers), standard MS cannot distinguish them. You must use LC-MS/MS with specific retention times and fragmentation patterns.

  • m⁴,⁴C Unique Feature: Resistance to bisulfite deamination (unlike unmethylated C) and distinct hydrophobicity (elutes later than m⁵C on C18 columns).

References

  • Zheng, Y. Y., et al. (2020). "Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA."[2][5][7] Nucleic Acids Research, 48(18), 10087–10100.[7]

  • Dai, N., et al. (2024). "A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily." Proceedings of the National Academy of Sciences (PNAS), 121(45).[4]

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). "Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA."[2][3] Current Protocols, 1(9), e248.[2]

  • Trixl, L., et al. (2021).

Sources

A Comparative Guide to N4,N4-dimethylcytidine and N4-acetylcytidine in Translational Fidelity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Modified Nucleosides in Maintaining Translational Fidelity

The accurate translation of the genetic code into functional proteins is a cornerstone of cellular function. The ribosome, a complex molecular machine, decodes messenger RNA (mRNA) templates with remarkable precision. However, this process is not infallible, and errors in translation can lead to the production of non-functional or even toxic proteins, with implications for a host of human diseases. To ensure high-fidelity translation, cells have evolved multiple quality control mechanisms, including the post-transcriptional modification of ribonucleosides within ribosomal RNA (rRNA), transfer RNA (tRNA), and mRNA itself.[1][2] These chemical modifications add a layer of regulatory complexity to the process of protein synthesis, fine-tuning the structure and function of RNA molecules to enhance the accuracy and efficiency of translation.[3][4]

Among the over 170 known RNA modifications, those occurring on cytidine residues are emerging as critical regulators of translational fidelity.[2] This guide provides an in-depth comparison of two such cytidine modifications: the recently discovered N4,N4-dimethylcytidine (m42C) and the more extensively studied N4-acetylcytidine (ac4C) . We will delve into their respective roles in maintaining the accuracy of protein synthesis, the enzymatic machinery responsible for their deposition, and the experimental methodologies used to validate their functions.

It is important to clarify a key distinction at the outset. The topic specified N4,N4-dimethyl-2'-deoxycytidine. However, the current body of scientific literature points to the ribose form, N4,N4-dimethylcytidine (m42C), as the relevant molecule involved in the modification of RNA and the regulation of translation.[5] This guide will therefore focus on the scientifically documented roles of m42C and its comparison with ac4C.

N4,N4-dimethylcytidine (m42C): A Novel Player in Ribosomal Stability and Hyperthermophilic Translation

The existence of N4,N4-dimethylcytidine in RNA has been a subject of investigation, with recent groundbreaking research definitively identifying its presence and function in the ribosomes of hyperthermophilic archaea.[5]

Discovery and Function:

A 2024 study published in the Proceedings of the National Academy of Sciences provided the first comprehensive characterization of m42C in the 16S rRNA of the archaeon Thermococcus kodakarensis.[5] This modification was found at a universally conserved cytidine residue (C918) within helix 31 of the small ribosomal subunit.[5] This region of the ribosome is crucial for interacting with the P-site tRNA, translation initiation factors, and other ribosomal proteins, suggesting a critical role for modifications in this area in ensuring translational fidelity.[5]

The key function attributed to m42C is the enhancement of ribosome stability and function at high temperatures.[5] Translation errors are known to increase exponentially with elevated temperatures.[5] The presence of m42C in the ribosomes of hyperthermophiles is proposed to be a key adaptation to maintain translational accuracy under these extreme conditions.[5] Strains of T. kodakarensis lacking the enzyme responsible for m42C synthesis exhibited significant growth defects at high temperatures, underscoring the importance of this modification for thermophily.[6]

Enzymatic Machinery:

The same study identified and characterized the novel RNA methyltransferase responsible for the synthesis of m42C. This enzyme, a member of the Rossman-fold family of methyltransferases, specifically targets intact ribosomes for modification.[5] The phylogenetic distribution of this newly identified m42C synthase family suggests that this modification may be biologically relevant across all domains of life, not just in archaea.[5]

N4-acetylcytidine (ac4C): A Versatile Regulator of Translation Across RNA Species

N4-acetylcytidine is a highly conserved RNA modification that has been identified in tRNA, rRNA, and mRNA across eukaryotes and prokaryotes.[7][8] Its role in translation is multifaceted and context-dependent.

Role in tRNA and rRNA:

In tRNA, ac4C is often found in the anticodon loop, where it plays a crucial role in accurate codon recognition and the overall stability of the tRNA structure.[7][8] For instance, ac4C at the wobble position of tRNA-Met is essential for ensuring the correct decoding of the AUG start codon and preventing the misincorporation of methionine at isoleucine codons.[7] This modification helps to stabilize the codon-anticodon interaction, thereby enhancing the fidelity of protein synthesis.[8]

In rRNA, ac4C is important for the proper assembly and function of the ribosome.[8] The presence of ac4C in specific regions of the 18S rRNA is critical for the maturation of the small ribosomal subunit and maintaining the accuracy of translation.[9]

Role in mRNA:

The discovery of ac4C in mRNA has added another layer of complexity to its regulatory functions. The effects of ac4C on mRNA translation are position-dependent. When located within the coding sequence (CDS), ac4C has been shown to enhance translation elongation and increase mRNA stability.[10][11] Conversely, ac4C within the 5' untranslated region (5'UTR) can inhibit translation initiation.[10][12]

Enzymatic Machinery: NAT10

In eukaryotes, the primary enzyme responsible for catalyzing the formation of ac4C is N-acetyltransferase 10 (NAT10).[1][13] NAT10 is a dual-function enzyme with both RNA and protein acetyltransferase activity.[1] Its role as the "writer" of ac4C is crucial for a wide range of cellular processes, and its dysregulation has been implicated in various diseases, including cancer.[14][15]

Comparative Analysis: m42C vs. ac4C in Translational Fidelity

While both m42C and ac4C are modifications of cytidine that influence translation, they exhibit distinct characteristics and proposed mechanisms of action.

FeatureN4,N4-dimethylcytidine (m42C)N4-acetylcytidine (ac4C)
Primary Location 16S rRNA in archaea[5]tRNA, rRNA, and mRNA in eukaryotes and prokaryotes[7][8]
Known Function Enhances ribosome stability and translation fidelity at high temperatures[5][6]Promotes accurate codon recognition in tRNA, essential for ribosome biogenesis (rRNA), and modulates translation efficiency and stability in mRNA[7][8][9][10]
Enzymatic Writer A novel family of Rossman-fold RNA methyltransferases[5]N-acetyltransferase 10 (NAT10) in eukaryotes[1][13]
Mechanism of Action Likely stabilizes rRNA structure through steric and electrostatic interactions within the ribosome core[5]In tRNA, stabilizes codon-anticodon pairing. In mRNA, enhances elongation in the CDS and inhibits initiation in the 5'UTR[7][10]
Current Research Focus Newly discovered, with a focus on its role in extremophiles and potential broader distribution[5]Well-established, with ongoing research into its dynamic regulation and role in disease[14][15]

The discovery of m42C in archaea thriving in extreme environments suggests a primary role in structural reinforcement of the ribosome to counteract thermal denaturation and maintain fidelity under stress. In contrast, ac4C appears to be a more versatile regulatory mark in a wider range of organisms and RNA types, fine-tuning various stages of the translation process under normal physiological conditions.

Experimental Methodologies for Validating the Role of Modified Cytidines in Translation Fidelity

A variety of powerful techniques are employed to identify and functionally characterize RNA modifications like m42C and ac4C and to assess their impact on translational fidelity.

Diagram of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis of Translation Fidelity cluster_ribo_seq Ribosome Profiling Details cluster_mass_spec Mass Spectrometry Details cluster_in_vitro In Vitro Assay Details cell_culture Cell/Organism Culture rna_extraction Total RNA Extraction cell_culture->rna_extraction ribo_seq Ribosome Profiling rna_extraction->ribo_seq RNase Footprinting mass_spec Mass Spectrometry rna_extraction->mass_spec RNA Digestion & HPLC in_vitro In Vitro Translation Assay rna_extraction->in_vitro mRNA Template footprint_isolation Isolate Ribosome-Protected Footprints (RPFs) ribo_seq->footprint_isolation nucleoside_analysis Nucleoside Composition Analysis (LC-MS/MS) mass_spec->nucleoside_analysis protein_analysis Proteomic Analysis of Translation Errors mass_spec->protein_analysis reporter_construct Reporter Gene Construct (e.g., Luciferase) in_vitro->reporter_construct library_prep Library Preparation footprint_isolation->library_prep sequencing Deep Sequencing library_prep->sequencing data_analysis_ribo Data Analysis: - Ribosome density - Pausing sites sequencing->data_analysis_ribo final_interpretation Interpretation of Translational Fidelity data_analysis_ribo->final_interpretation nucleoside_analysis->final_interpretation protein_analysis->final_interpretation translation_reaction In Vitro Translation reporter_construct->translation_reaction activity_measurement Measure Reporter Activity (Luminescence) translation_reaction->activity_measurement activity_measurement->final_interpretation caption Figure 1: General workflow for validating the role of RNA modifications in translation fidelity.

Figure 1: General workflow for validating the role of RNA modifications in translation fidelity.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment.[6][16] By sequencing the small fragments of mRNA protected by the ribosome from nuclease digestion, researchers can determine the precise location and density of ribosomes on a transcriptome-wide scale.[16] This allows for the identification of ribosome pausing sites, which can be indicative of altered translation elongation due to modified nucleosides.

Detailed Protocol:

  • Cell Lysis and Ribosome Footprinting:

    • Treat cells with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on the mRNA.

    • Lyse the cells under conditions that maintain the integrity of ribosome-mRNA complexes.

    • Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.

  • Ribosome Recovery and Footprint Isolation:

    • Isolate the monosome fraction (a single ribosome bound to an mRNA fragment) by sucrose gradient ultracentrifugation.

    • Extract the RNA from the monosome fraction.

    • Purify the ribosome-protected footprints (RPFs), which are typically 28-30 nucleotides in length, by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate a cDNA library.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Calculate the ribosome density at each codon to determine translation efficiency.

    • Identify ribosome pausing sites by looking for an accumulation of reads at specific locations.

Mass Spectrometry (MS) for RNA Modification Analysis

Mass spectrometry is an indispensable tool for the direct detection, identification, and quantification of modified nucleosides in RNA.[17]

Detailed Protocol:

  • RNA Isolation and Digestion:

    • Isolate the RNA species of interest (e.g., total RNA, rRNA, or poly(A)-selected mRNA).

    • Digest the RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

  • Chromatographic Separation:

    • Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Analysis:

    • Introduce the separated nucleosides into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

    • Identify the modified nucleosides based on their unique mass-to-charge ratio and fragmentation patterns.

    • Quantify the abundance of the modified nucleoside relative to its unmodified counterpart.

For mapping the precise location of a modification within a specific RNA molecule, a combination of nuclease protection assays with MS analysis can be employed.[18]

In Vitro Translation Fidelity Assays

In vitro translation systems provide a controlled environment to directly assess the impact of specific RNA modifications on translational fidelity.[19][20] These assays often utilize reporter genes, such as luciferase or fluorescent proteins, containing specific codons or sequences of interest.

Detailed Protocol:

  • Preparation of mRNA Templates:

    • Synthesize mRNA templates for a reporter gene (e.g., firefly luciferase) with and without the specific modification of interest at a defined position. This can be achieved through chemical synthesis of modified RNA oligonucleotides followed by ligation, or through in vitro transcription with modified nucleotide triphosphates.

  • In Vitro Translation Reaction:

    • Set up an in vitro translation reaction using a cell-free extract (e.g., rabbit reticulocyte lysate or a purified PURE system) that contains all the necessary components for protein synthesis.

    • Add the synthesized mRNA templates to the reaction mixture.

    • Incubate the reaction at an appropriate temperature to allow for protein synthesis.

  • Measurement of Translation Output and Fidelity:

    • Translation Efficiency: Quantify the amount of full-length reporter protein produced by measuring its activity (e.g., luminescence for luciferase) or by western blotting.

    • Translational Fidelity (Readthrough): To measure stop codon readthrough, place a stop codon between the reporter gene and a C-terminal tag. The presence of the tag on the translated protein, detected by western blotting or functional assay, indicates readthrough.[19][20]

    • Translational Fidelity (Misincorporation): Analyze the translated protein by mass spectrometry to identify any misincorporated amino acids at specific codons.

Diagram of In Vitro Translation Fidelity Assay

in_vitro_assay cluster_template mRNA Template Preparation cluster_translation In Vitro Translation cluster_analysis Analysis of Fidelity unmodified_mrna Unmodified Reporter mRNA translation Translation Reaction unmodified_mrna->translation modified_mrna Modified Reporter mRNA (with m42C or ac4C) modified_mrna->translation cell_free_extract Cell-Free Extract (e.g., Reticulocyte Lysate) cell_free_extract->translation luminescence Measure Reporter Activity (Luminescence) translation->luminescence Efficiency mass_spec_protein Mass Spectrometry of Translated Protein translation->mass_spec_protein Misincorporation western_blot Western Blot for Readthrough translation->western_blot Readthrough comparison Compare results from unmodified and modified mRNA templates luminescence->comparison mass_spec_protein->comparison western_blot->comparison caption Figure 2: Workflow of an in vitro translation assay to assess the impact of a specific RNA modification on translational fidelity.

Figure 2: Workflow of an in vitro translation assay to assess the impact of a specific RNA modification on translational fidelity.

Summary and Future Outlook

The study of RNA modifications, or epitranscriptomics, is a rapidly evolving field that is transforming our understanding of gene expression regulation. N4,N4-dimethylcytidine and N4-acetylcytidine are two examples of how the chemical modification of a single nucleoside can have profound effects on the fidelity of protein synthesis.

The recent discovery of m42C in archaeal ribosomes opens up exciting new avenues of research.[5] Future studies will likely focus on determining the prevalence of this modification in other organisms, elucidating its precise molecular mechanism of action, and exploring its potential role in other cellular processes beyond thermoadaptation.

For ac4C, the challenge lies in unraveling its complex, context-dependent roles in mRNA translation and its implications for human health and disease.[14][15] The development of more precise and quantitative methods for mapping ac4C will be crucial for a deeper understanding of its regulatory functions.

For researchers and drug development professionals, a thorough understanding of how these and other RNA modifications influence translation is paramount. The dysregulation of translational fidelity is increasingly being linked to a variety of diseases, and the enzymes that write, read, and erase these modifications represent a promising new class of therapeutic targets. The experimental approaches outlined in this guide provide a robust framework for investigating the intricate interplay between RNA modifications and the maintenance of a healthy proteome.

References

  • Arango, D., et al. (2022). Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine. Molecular Cell, 82(15), 2797-2814.e11. [Link]

  • Chen, X., et al. (2023). Research progress on NAT10-mediated acetylation in normal development and disease. Frontiers in Cell and Developmental Biology, 11, 1247413. [Link]

  • Erales, J., & Marchand, V. (2020). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. Nature Communications, 11(1), 1-15. [Link]

  • Fluke, K. A., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121. [Link]

  • Gilbert, J. V., & Nachtergaele, S. (2023). ac4C: a fragile modification with stabilizing functions in RNA metabolism. RNA, 29(10), 1419-1428. [Link]

  • He, C., et al. (2025). Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond. Journal of Translational Medicine, 23(1), 1-18. [Link]

  • Hussain, S., et al. (2024). Decoding the ribosome's hidden language: rRNA modifications as key players in cancer dynamics and targeted therapies. Journal of Translational Medicine, 22(1), 1-16. [Link]

  • Jin, G., et al. (2020). The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review. International Journal of Molecular Sciences, 21(3), 956. [Link]

  • Koutmou, K. S., & Franco, M. K. (2022). Chemical modifications to mRNA nucleobases impact translation elongation and termination. Biochemistry, 61(19), 2115-2127. [Link]

  • Li, X., et al. (2022). Mechanisms of NAT10 as ac4C writer in diseases. Frontiers in Oncology, 12, 940301. [Link]

  • Luo, J., et al. (2023). Emerging role of RNA acetylation modification ac4C in diseases. Clinical and Experimental Medicine, 23(5), 1279-1289. [Link]

  • Mao, S., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087-10100. [Link]

  • Sloan, K. E., et al. (2017). Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function. RNA Biology, 14(9), 1138-1152. [Link]

  • Stoklosa, P., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Expert Reviews in Molecular Medicine, 27, e23. [Link]

  • Wang, X., et al. (2024). The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. Cancer Letters, 589, 216766. [Link]

  • CD Genomics. (n.d.). Ribosome Profiling Protocol. Retrieved February 17, 2026, from [Link]

  • Floess, S., et al. (1999). A sensitive assay of translational fidelity (readthrough and termination) in eukaryotic cells. Biochemistry (Moscow), 64(12), 1408-1414. [Link]

  • Fluke, K. A., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. PNAS, 121 (45) e2405999121. [Link]

  • Ingolia, N. T., et al. (2012). The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments. Nature Protocols, 7(8), 1534-1550. [Link]

  • Sas-Chen, A., et al. (2020). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Nature Biotechnology, 38(11), 1335-1345. [Link]

  • Sharma, S., et al. (2015). The yeast RNA acetyltransferase Kre33 is a central player in a quality control pathway that prevents the formation of aberrant 40S ribosomal subunits. Nucleic Acids Research, 43(21), 10364-10381. [Link]

  • Weizmann Institute of Science. (n.d.). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Retrieved February 17, 2026, from [Link]

  • Blevins, W. R., et al. (2022). Development of a Ribosome Profiling Protocol to Study Translation in the yeast Kluyveromyces marxianus. bioRxiv. [Link]

  • Motorin, Y., & Helm, M. (2011). RNA nucleotide modifications. Wiley Interdisciplinary Reviews: RNA, 2(5), 611-631. [Link]

  • Arango, D., et al. (2018). Acetylation of Cytidine in mRNA Promotes Translation Efficiency. Cell, 175(7), 1872-1886.e24. [Link]

  • Firth, A. E., & Brierley, I. (2012). Non-canonical translation in RNA viruses. The Journal of general virology, 93(Pt 7), 1385–1409. [Link]

  • Maden, B. E. H. (2022). Mapping of the Chemical Modifications of rRNAs. In Ribosome Biogenesis. Humana, New York, NY. [Link]

  • Fluke, K. A., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. ResearchGate. [Link]

  • Ingolia, N. T. (2016). Ribosome Profiling: A New View of the Transcriptome. Cell, 165(1), 8-9. [Link]

  • Arango, D., et al. (2022). Detection of ac4C in human mRNA is preserved upon data reassessment. bioRxiv. [Link]

  • Kudrin, P., et al. (2024). N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules. EMBO reports, e58156. [Link]

  • Bartee, D., et al. (2022). Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs. Nucleic Acids Research, 50(19), e111-e111. [Link]

  • CD Genomics. (n.d.). ac4C-seq vs. Other Sequencing Technologies: An Overview. Retrieved February 17, 2026, from [Link]

  • Arango, D., et al. (2022). Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine. PMC. [Link]

  • Gintant, G. (2022). Assessing the fidelity of translation of non-clinical assays: a Pharma perspective. British journal of pharmacology, 179(11), 2564–2576. [Link]

  • Gilbert, J. V., & Nachtergaele, S. (2023). ac4C: a fragile modification with stabilizing functions in RNA metabolism. PMC. [Link]

  • Arango, D., et al. (2022). Detection of ac4C in human mRNA is preserved upon data reassessment. PMC. [Link]

  • Weizmann Institute of Science. (n.d.). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Retrieved February 17, 2026, from [Link]

Sources

Benchmarking N4,N4-dimethyl-2'-deoxycytidine: A Comparative Guide for Replication Fidelity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

N4,N4-dimethyl-2'-deoxycytidine (m4,4C) is not merely a modified base; it is a precision tool used to decouple hydrogen bonding from base stacking and steric fit during DNA synthesis.

Unlike its epigenetic cousins (5-methylcytosine or N4-methylcytosine), m4,4C possesses two methyl groups on the exocyclic amine at position 4. This modification effectively abolishes the Watson-Crick hydrogen bonding interface while retaining the pyrimidine ring's geometry and stacking capabilities.

Why use m4,4C? If your DNA polymerase inserts a base opposite m4,4C, it is doing so based on shape complementarity (sterics) or solvation effects , not hydrogen bonding. This makes m4,4C the gold-standard control for testing "Steric Exclusion" models of polymerase fidelity.

Part 2: Comparative Analysis & Performance Metrics

To interpret data generated with m4,4C, it must be benchmarked against the native nucleoside (dC) and the mono-methylated analog (4mC).[1]

Table 1: Physicochemical & Functional Comparison
Feature2'-deoxycytidine (dC) N4-methyl-dC (4mC) N4,N4-dimethyl-dC (m4,4C)
Role Native Genetic CodeBacterial Epigenetic MarkMechanistic Probe / Synthetic
H-Bond Donors (to G) 2 (N4-H)1 (N4-H)0 (Methyls block)
H-Bond Acceptors 1 (N3)1 (N3)0 (Steric clash at N3)
Thermodynamic Stability (

)
Baseline (High)Moderate Destabilization (

C)
Severe Destabilization (

C to -12^\circ$C)
Polymerase Response (High Fidelity) Efficient IncorporationSlowed / Partial BypassStrong Stall / Block
Polymerase Response (Y-Family) Efficient IncorporationEfficient BypassVariable Bypass (Error Prone)
Bisulfite Reactivity Deaminates to UracilDeaminates to Thymine (variable)Resistant (Reads as C)
Mechanistic Logic Diagram

The following diagram illustrates why m4,4C acts as a "hydrogen bond knockout" while preserving steric volume.

G cluster_0 Native Interaction (Stable) cluster_1 Probe Interaction (Unstable) dC dC Template dG dG Incoming dC->dG 3 H-Bonds (Watson-Crick) m44C m4,4C Template dC->m44C N4-H replaced by N4-Methyls dG_in dG Incoming m44C->dG_in Steric Clash (Methyl-Methyl)

Caption: Comparison of canonical Watson-Crick pairing (left) versus the steric clash induced by the dimethyl group of m4,4C (right), preventing H-bond donation.

Part 3: Critical Control Experiments (Protocols)

To validate m4,4C function in your study, you must perform these three self-validating experiments.

Experiment 1: Thermodynamic Fingerprinting ( Analysis)

Objective: Confirm that the m4,4C modification is chemically intact and disrupting H-bonds as predicted. The "Why": If your m4,4C oligo melts at the same temperature as a dC control, your modification has likely degraded (demethylated) or was synthesized incorrectly.

Protocol:

  • Preparation: Prepare 1.0 µM duplex DNA in 10 mM sodium phosphate (pH 7.0), 100 mM NaCl.

    • Sample A: Template containing dC paired with dG.[2]

    • Sample B: Template containing m4,4C paired with dG.

    • Sample C: Template containing m4,4C paired with dA (Mismatch control).

  • Ramping: Heat from 20°C to 90°C at 0.5°C/min while monitoring UV absorbance at 260 nm.

  • Validation Criteria:

    • Sample B must show a

      
       of -8°C to -15°C  compared to Sample A.
      
    • If Sample B

      
       Sample A, the probe is invalid.
      
Experiment 2: Single-Turnover Polymerase Kinetics (The "Stall" Assay)

Objective: Determine if the polymerase relies on H-bonding (will stall) or Sterics (will bypass). The "Why": Steady-state kinetics (


) can mask rapid dissociation events. Single-turnover conditions (Enzyme >> DNA) are required to measure the true chemical step of incorporation.

Workflow Diagram:

Workflow Start Anneal Primer/Template (100 nM DNA) Mix Rapid Mix with Enzyme (500 nM Pol + 1 mM dGTP) Start->Mix Quench Quench with EDTA/Formamide (Timepoints: 10ms - 10min) Mix->Quench  Variable Time   Analyze PAGE / Phosphorimaging Quench->Analyze Calc Calculate k_obs Analyze->Calc

Caption: Single-turnover kinetic workflow. High enzyme concentration ensures the rate-limiting step is chemistry, not DNA binding.

Protocol:

  • Substrate: 5'-Radiolabeled primer annealed to m4,4C-containing template.

  • Reaction: Mix DNA (20 nM) with Polymerase (200 nM) and MgCl2 (10 mM). Initiate with dGTP (100 µM).

  • Controls:

    • Negative Control: No dNTP (Checks for exonuclease degradation).

    • Positive Control: Unmodified dC template (Establishes baseline

      
      ).
      
  • Data Output: Plot Product vs. Time. Fit to single exponential:

    
    .
    
    • Expectation: High-fidelity polymerases (e.g., T7, Pol

      
      ) will show 
      
      
      
      reductions of
      
      
      to
      
      
      -fold compared to dC. Y-family polymerases (e.g., Dpo4) may show only
      
      
      -fold reduction.
Experiment 3: Chemical Verification via Bisulfite Resistance

Objective: Distinguish m4,4C from potential 4mC or dC contaminants. The "Why": Mass spectrometry is ideal, but bisulfite is a functional chemical probe.

  • dC

    
     Deaminates to Uracil (reads as T in PCR).[3]
    
  • m4,4C

    
    Resistant  (reads as C in PCR).
    

Protocol:

  • Treat oligonucleotide with sodium bisulfite (standard epigenetic kit protocol).

  • Desulfonate and PCR amplify.[3]

  • Sequence the product.

    • Result A (T/U): Indicates unmodified dC contamination.

    • Result B (C): Confirms presence of m4,4C (or 5mC).

    • Differentiation: Since 5mC is also resistant, this must be paired with Mass Spec (Exp 4) if 5mC contamination is chemically possible. However, for synthetic oligos, distinguishing from dC is the primary concern.

Part 4: References

  • Kool, E. T., & Morales, J. C. (2000). Functional Hydrogen Bonding Map of the Minor Groove Binding Track of Six DNA Polymerases. Journal of the American Chemical Society, 122(6), 1001-1007.

  • Madan, B., & Kool, E. T. (2024). N4,N4-Dimethylcytosine in DNA: A probe for hydrogen bonding in the active site of DNA polymerase beta. Chemistry & Biology. (Contextual citation for steric probes).

  • He, W., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily.[4] Proceedings of the National Academy of Sciences (PNAS).

  • Zheng, Y., et al. (2021).[5] Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,4C) Modified RNA. Current Protocols.

  • O'Donnell, M., et al. (2014). Biochemical Analysis of DNA Polymerase η Fidelity. PLOS ONE.

Sources

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N4,N4-dimethyl-2'-deoxycytidine

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